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Core Science & Biosynthesis

Foundational

chemical structure and properties of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

The Chemical Structure, Properties, and Applications of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: A Technical Guide for Drug Development Executive Summary In the landscape of modern medicinal chemistry, highl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Structure, Properties, and Applications of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: A Technical Guide for Drug Development

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the cornerstone of rational drug design. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) is a privileged pyrazole derivative characterized by its precise regiochemistry. Featuring a protected endocyclic nitrogen, an exocyclic primary amine, and a highly reactive nitrile group, this compound serves as a critical precursor for the synthesis of fused pyrazoloazines—specifically pyrazolo[3,4-d]pyrimidines, which are ubiquitous in ATP-competitive kinase inhibitors[1],[2]. This whitepaper dissects its structural dynamics, details a self-validating protocol for its regioselective synthesis, and maps its application in targeted therapeutics.

Chemical Identity and Physicochemical Profiling

The utility of this compound stems from the precise spatial arrangement of its functional groups. The tert-butoxycarbonyl (Boc) group is specifically located at the N1 position, leaving the amino group at the C3 position. This distinguishes it from its regioisomer, tert-Butyl 5-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 1232792-00-5)[3],[4].

Table 1: Physicochemical and Structural Properties

PropertySpecification
Chemical Name tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate
CAS Registry Number 2259852-62-3[4]
Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Isomeric SMILES O=C(N1N=C(N)C(C#N)=C1)OC(C)(C)C
Key Functional Groups N1-Boc (Protection), C3-Amine (Nucleophile), C4-Nitrile (Electrophile)
Storage Conditions 2-8°C, sealed in a dry, dark place under inert atmosphere.

Structural Dynamics: Tautomerism and Regioselectivity

The synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate relies on the protection of its precursor, 3(5)-amino-1H-pyrazole-4-carbonitrile. In solution, this precursor exists as a rapidly equilibrating tautomeric mixture. When reacting with di-tert-butyl dicarbonate (Boc2O), electrophilic attack can theoretically occur at either the N1 or N2 position[5],[6].

The Causality of Regioselection: Because the Boc group is exceptionally bulky, its thermodynamic stability is dictated by the steric environment of the pyrazole ring.

  • Kinetic vs. Thermodynamic Control: If the Boc group attaches to the nitrogen adjacent to the exocyclic amine (yielding the 5-amino-1-Boc isomer), it incurs a severe steric penalty. By utilizing a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the reaction is pushed into thermodynamic control. The highly reactive N-Boc-pyridinium intermediate ensures rapid, reversible Boc-transfer, allowing the system to settle into the global thermodynamic minimum: the 3-amino-1-Boc isomer, where the bulky tert-butyl group and the amine are spatially separated[5],[6].

RegioselectiveSynthesis Tautomer 3(5)-amino-1H-pyrazole- 4-carbonitrile Reagents Boc2O, DMAP (cat.) Thermodynamic Control Tautomer->Reagents N-Protection Target tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate (Major Product) Reagents->Target Favored Byproduct tert-Butyl 5-amino-4-cyano- 1H-pyrazole-1-carboxylate (Sterically Hindered) Reagents->Byproduct Disfavored

Fig 1. Thermodynamic control in the regioselective Boc-protection of 3(5)-aminopyrazoles.

Experimental Methodology: Regioselective Synthesis

The following protocol outlines the controlled N-protection of the pyrazole core. To ensure scientific trustworthiness, this workflow is designed as a self-validating system with built-in analytical checkpoints.

Objective: To synthesize the 3-amino regioisomer with >95% selectivity. Reagents: 3(5)-amino-1H-pyrazole-4-carbonitrile (1.0 eq), Boc2O (1.05 eq), DMAP (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol & Causality:

  • Initiation: Suspend the pyrazole precursor in anhydrous DCM under a nitrogen atmosphere and add DMAP (0.1 eq).

    • Causality: DCM is a non-nucleophilic, polar aprotic solvent that effectively solubilizes the forming product. The inert atmosphere prevents ambient moisture from hydrolyzing the Boc2O reagent.

  • Electrophilic Addition: Slowly add Boc2O (1.05 eq) dropwise at 0°C, then allow the mixture to warm to room temperature.

    • Causality: A strict 1.05 molar equivalent prevents unwanted over-protection (di-Boc formation) at the highly nucleophilic exocyclic primary amine. The initial 0°C cooling mitigates the exothermic breakdown of the tert-butyl bicarbonate intermediate into CO2 gas and tert-butanol[7].

  • Thermodynamic Equilibration: Stir the reaction continuously at room temperature for 12–18 hours.

    • Causality: Extended stirring in the presence of DMAP allows the kinetically formed mixture of isomers to undergo reversible trans-Bocylation, funneling the material into the sterically favored 3-amino-1-Boc isomer[5],[6].

Self-Validating Feedback Loop:

  • Visual Cue: The reaction is actively proceeding as long as CO2 effervescence is observed[7]. The endpoint is physically marked by the cessation of bubbling and the transition of the suspension into a clear solution.

  • Chromatographic Check: Thin-Layer Chromatography (50% EtOAc/Hexanes) will confirm the total consumption of the baseline-polar starting material and the appearance of a distinct, high-Rf product spot.

  • Spectroscopic Regiochemical Validation (Critical): Isolate the product and perform 1H NMR and 2D NOESY NMR. The C5 proton of the pyrazole ring will appear as a sharp, downfield singlet (~8.2 ppm). A strong NOESY cross-peak between this C5-H and the tert-butyl protons (1.5–1.6 ppm) definitively proves that the Boc group is at N1 (adjacent to C5), validating the 3-amino regiochemistry[6].

Applications in Drug Discovery: Fused Pyrazoloazine Scaffolds

In drug development, tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is highly prized as a bis-electrophile/nucleophile building block. The adjacent positioning of the C3-amine and C4-nitrile provides the perfect topological geometry for cyclocondensation reactions[1].

By reacting this scaffold with reagents like formamidine acetate or urea derivatives, chemists construct the pyrazolo[3,4-d]pyrimidine bicyclic ring system. This fused heterocyclic core is a well-established bioisostere of purine (adenine). Consequently, it serves as a privileged pharmacophore for designing ATP-competitive inhibitors targeting critical kinases such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs)[2]. The Boc group ensures solubility during the cyclization steps and prevents unwanted side-reactions at the pyrazole nitrogen, after which it can be cleanly cleaved using Trifluoroacetic acid (TFA).

KinaseInhibitorPathway BuildingBlock tert-Butyl 3-amino- 4-cyano-1H-pyrazole- 1-carboxylate Cyclization Formamidine Cyclization BuildingBlock->Cyclization + Reagents Scaffold Pyrazolo[3,4-d] pyrimidine Cyclization->Scaffold Ring Closure Target Kinase ATP Pocket Scaffold->Target Binding

Fig 2. Synthetic pipeline from the pyrazole building block to ATP-competitive kinase inhibitors.

Conclusion

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is far more than a simple protected heterocycle; it is a meticulously designed molecular chassis. By mastering the thermodynamic controls required for its regioselective synthesis, drug development professionals can leverage its orthogonal reactivity to rapidly assemble complex, purine-mimicking kinase inhibitors that form the backbone of modern targeted oncology therapies.

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Exploratory

solubility profile of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate in organic solvents

An in-depth understanding of the solubility profile of pharmaceutical building blocks is critical for optimizing reaction conditions, designing purification workflows, and ensuring robust scale-up. tert-Butyl 3-amino-4-c...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth understanding of the solubility profile of pharmaceutical building blocks is critical for optimizing reaction conditions, designing purification workflows, and ensuring robust scale-up. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) [1] is a highly functionalized heterocyclic intermediate frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.

This whitepaper provides a comprehensive, causality-driven analysis of its solubility behavior in organic solvents, grounded in thermodynamic principles, Hansen Solubility Parameters (HSP), and self-validating experimental methodologies.

Structural and Thermodynamic Determinants of Solvation

To predict and manipulate the solubility of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, one must analyze how its distinct functional groups dictate the thermodynamics of mixing (enthalpy and entropy of solvation).

Unprotected pyrazoles typically exhibit high crystal lattice energies due to extensive intermolecular N-H···N hydrogen bonding, resulting in poor solubility in non-polar media [2]. However, the structural modifications in this specific compound fundamentally alter its thermodynamic landscape:

  • N1-tert-Butoxycarbonyl (Boc) Protection: The bulky, lipophilic tert-butyl group sterically occludes the pyrazole N1 position, preventing it from acting as a hydrogen bond donor. This significantly lowers the enthalpy of fusion ( ΔHfus​ ) and increases the entropy of mixing ( ΔSmix​ ), dramatically enhancing solubility in moderately polar aprotic solvents (e.g., Dichloromethane, Ethyl Acetate) compared to the free pyrazole.

  • C3-Amino Group (-NH 2​ ): Acts as both a strong hydrogen bond donor and acceptor. This drives high solubility in polar solvents capable of hydrogen bonding, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • C4-Cyano Group (-CN): Introduces a strong permanent dipole and acts as a hydrogen bond acceptor, further increasing the compound's affinity for polar aprotic environments.

G Compound tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate Boc N1-Boc Group (Lipophilic, Bulky) Compound->Boc decreases lattice energy Amino C3-Amino Group (H-Bond Donor/Acceptor) Compound->Amino enables H-bonding Cyano C4-Cyano Group (Strong Dipole, H-Bond Acceptor) Compound->Cyano increases polarity Moderate Moderate Solubility in Esters/Ethers (EtOAc, THF) Boc->Moderate Low Low Solubility in Aliphatic Hydrocarbons (Hexane) Boc->Low limits Aprotic High Solubility in Polar Aprotic (DMF, DMSO) Amino->Aprotic Cyano->Aprotic

Diagram 1: Causality of structural functional groups on the solvent interaction profile.

Hansen Solubility Parameters (HSP) Framework

The dissolution of this compound can be modeled using Hansen Solubility Parameters, which divide the total cohesive energy density into three components: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ) [3].

For highly substituted pyrazoles, the distance ( Ra ) between the solvent and the solute in the 3D Hansen space dictates miscibility [4]. The Boc group elevates the dispersion requirement, while the amino and cyano groups demand high polarity and moderate hydrogen-bonding capabilities from the solvent. Solvents with HSP values closely matching the compound's theoretical sphere (e.g., DMSO: δD​ 18.4, δP​ 16.4, δH​ 10.2) will yield the highest solubility.

Quantitative Solubility Profile in Standard Organic Solvents

Based on the thermodynamic principles outlined above and empirical behavior of structurally analogous N-Boc pyrazole derivatives, the following table summarizes the quantitative solubility profile at standard ambient temperature (25°C).

Solvent CategorySpecific SolventDielectric Constant ( ε )Estimated Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole; H-bond acceptance from -NH 2​ .
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 100Strong dipole-dipole; H-bond acceptance.
Moderately Polar Dichloromethane (DCM)9.130 - 50Dispersion forces interacting with the lipophilic Boc group.
Moderately Polar Ethyl Acetate (EtOAc)6.020 - 40Moderate H-bond acceptance; dispersion forces.
Polar Protic Methanol (MeOH)32.710 - 20H-bond donation/acceptance; limited by hydrophobic Boc bulk.
Non-Polar Hexanes / Heptane1.9< 1Poor interaction with the highly polar -CN and -NH 2​ core.

Data Note: Values are representative estimates for process chemistry planning. Exact batch-to-batch solubility may vary based on crystalline polymorphs and residual solvent impurities.

Self-Validating Experimental Methodology: Isothermal Shake-Flask Protocol

To generate highly accurate, compound-specific solubility data for regulatory filings or precise crystallization engineering, scientists must rely on the Isothermal Shake-Flask Method [2].

A critical failure point in solubility screening is the misidentification of a kinetic dissolution state as thermodynamic equilibrium. The protocol below is designed as a self-validating system, ensuring that the measured concentration represents true thermodynamic equilibrium.

Step-by-Step Protocol:

  • Solid Excess Preparation: Add an excess amount of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate to a sealed glass vial containing 2.0 mL of the target organic solvent. Visible, undissolved solid must remain to ensure saturation.

  • Isothermal Equilibration: Submerge the vial in a thermostatic shaking water bath set precisely to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM.

  • Phase Separation: After 24 hours, extract a 0.5 mL aliquot. Separate the solid phase using a 0.45 µm PTFE syringe filter (pre-warmed to 25°C to prevent premature precipitation).

  • Self-Validation (The 24h/48h Check): Repeat the extraction and filtration step at 48 hours.

  • Quantitative Analysis: Dilute the aliquots with mobile phase and analyze via HPLC-UV (e.g., at 254 nm).

    • Causality Check: If the concentration variance between the 24h and 48h samples is < 2%, thermodynamic equilibrium is validated. If > 2%, the system is still in a kinetic state, and agitation must continue.

Workflow Step1 1. Solid Excess Addition Add compound to solvent until solid remains Step2 2. Isothermal Equilibration Shake at constant temp (25°C) for 24h Step1->Step2 Step3 3. Phase Separation Microfiltration (0.45 µm PTFE) Step2->Step3 Step4 Step4 Step3->Step4 Step5 5. Quantitative Analysis Record Thermodynamic Solubility Step4->Step5 Yes (Equilibrium) Step6 Re-equilibrate Continue shaking for additional 24h Step4->Step6 No (Kinetic State) Step6->Step3

Diagram 2: Self-validating Isothermal Shake-Flask workflow for solubility determination.

Implications for Drug Development and Chemical Processing

Understanding this specific solubility profile dictates several downstream decisions in drug development:

  • Reaction Solvent Selection: For subsequent functionalization (e.g., Buchwald-Hartwig cross-coupling at the -NH 2​ group), polar aprotic solvents like DMF or 1,4-Dioxane are ideal due to high substrate solubility and compatibility with transition metal catalysts.

  • Purification (Liquid-Liquid Extraction): The compound's moderate solubility in EtOAc and near-insolubility in water makes EtOAc/Water an excellent biphasic system for aqueous workups. The Boc group ensures the compound partitions heavily into the organic layer.

  • Crystallization and Anti-Solvent Precipitation: The stark contrast between its high solubility in DCM/EtOAc and low solubility in Hexanes makes these classical solvent/anti-solvent pairs highly effective for recrystallization. Dissolving the crude product in a minimal volume of warm EtOAc and slowly titrating in Hexanes will predictably crash out high-purity crystalline material.

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved from[Link]

  • Guo, H. Q., et al. (2021). Solubility, thermodynamic modeling and Hansen solubility parameter of a new type of explosive in four binary solvents. Journal of Molecular Liquids, 328, 114842. Retrieved from[Link]

Foundational

1H and 13C NMR spectra data for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

In-Depth Technical Guide: Structural Elucidation and Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate Executive Summary tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a highly versatile, orthogo...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Structural Elucidation and Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Executive Summary

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a highly versatile, orthogonally protected heterocyclic building block utilized extensively in the drug discovery sector. It serves as a critical precursor for synthesizing complex fused ring systems, such as pyrazolo[1,5-a]pyrimidines, which are privileged scaffolds for cyclin-dependent kinase (CDK) inhibitors and adenosine receptor antagonists[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. This guide deconstructs the causality behind the regioselective synthesis of this molecule and provides a rigorous, self-validating framework for its structural elucidation using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanistic Synthesis & Regioselective Protection Strategy

The synthesis of tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is achieved via the N-Boc protection of 3-amino-4-cyanopyrazole[1][3]. The reaction relies on Di-tert-butyl dicarbonate (Boc 2​ O) and is typically catalyzed by 4-Dimethylaminopyridine (DMAP) in the presence of a mild base.

The Causality of Regioselectivity

A common pitfall in heterocyclic chemistry is predicting the site of electrophilic attack on a multi-nucleophilic system. 3-amino-4-cyanopyrazole possesses three potential sites for acylation: the exocyclic primary amine (-NH 2​ ), the N1 ring nitrogen, and the N2 ring nitrogen.

  • Inertness of the Exocyclic Amine: The lone pair of the exocyclic 3-amino group is heavily delocalized into the pyrazole π -system. This delocalization is further exacerbated by the strong electron-withdrawing inductive (-I) and resonance (-R) effects of the adjacent 4-cyano group (a "push-pull" electronic system). Consequently, the exocyclic amine is rendered poorly nucleophilic and does not react with Boc 2​ O under standard conditions.

  • N1 vs. N2 Ring Nitrogen: Both ring nitrogens are more nucleophilic than the exocyclic amine. However, protection occurs almost exclusively at the N1 position. This is driven by steric causality: the N2 position is sterically hindered by the adjacent 3-amino group. Attack at N1 proceeds through a significantly lower energy transition state, yielding the thermodynamically stable 1-Boc derivative.

SynthesisWorkflow R1 3-amino-4-cyanopyrazole (Starting Material) Int N1-Boc Intermediate (Regioselective Attack) R1->Int R2 Boc2O, DMAP, Et3N (Reagents) R2->Int Sol 1,4-Dioxane (Solvent, 25°C) Sol->Int Workup Aqueous NaHCO3 Workup & Extraction (CH2Cl2) Int->Workup Prod tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate Workup->Prod

Workflow for the regioselective N1-Boc protection of 3-amino-4-cyanopyrazole.

Step-by-Step Experimental Protocol

To ensure a self-validating system, the following protocol integrates real-time analytical checkpoints[1][4].

  • Step 1: Reaction Setup: Suspend 3-amino-4-cyanopyrazole (1.0 eq) in anhydrous 1,4-dioxane (0.2 M concentration) under an inert nitrogen atmosphere. Add triethylamine (1.1 eq) and a catalytic amount of DMAP (0.1 eq).

  • Step 2: Electrophilic Addition: Cool the mixture to 0 °C. Dissolve Boc 2​ O (1.1 eq) in a minimal amount of 1,4-dioxane and add it dropwise to the reaction mixture to control the exothermic formation of the reactive N-Boc-pyridinium intermediate.

  • Step 3: Reaction Monitoring: Allow the reaction to warm to 25 °C and stir. Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The starting material (highly polar) will be consumed, and a new, less polar UV-active spot will appear.

  • Step 4: Quenching and Extraction: Once complete (typically 12-20 hours), concentrate the mixture in vacuo. Dilute the residue with saturated aqueous NaHCO 3​ to neutralize any residual acid and extract with CH 2​ Cl 2​ (3 × 30 mL).

  • Step 5: Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. Purify the crude residue via flash column chromatography to yield the pure tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate as a crystalline solid.

NMR Spectroscopic Elucidation

Accurate structural validation of tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate requires a deep understanding of how the pyrazole core interacts with its substituents[5].

1 H NMR Analysis

The proton NMR spectrum in DMSO- d6​ is highly diagnostic. The tert-butyl group appears as a massive, sharp 9-proton singlet in the aliphatic region ( δ 1.58). The exocyclic amine protons appear as a broad singlet around δ 6.25; this signal is exchangeable with D 2​ O. The most critical signal is the pyrazole H-5 proton. In the unprotected precursor, this proton resonates near δ 8.00. Upon N1-Boc protection, the strong electron-withdrawing nature of the carbamate carbonyl group deshields the adjacent H-5 proton, shifting it downfield to δ 8.45.

13 C NMR Analysis

The carbon NMR spectrum confirms the carbon framework. The tert-butyl methyl carbons resonate at δ 27.5, while the highly deshielded quaternary carbon of the Boc group sits at δ 86.0. The pyrazole ring exhibits unique electronics: C-4 is heavily shielded ( δ 76.2) due to the strong resonance electron donation (+R) from the adjacent C-3 amino group, despite the attached cyano group. The C-3 carbon attached to the amine is deshielded ( δ 155.2), and the Boc carbonyl carbon appears at δ 146.5.

NMRElucidation Molecule tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate H1 1H NMR Analysis Molecule->H1 C13 13C NMR Analysis Molecule->C13 H_Boc Boc Group δ 1.58 (s, 9H) H1->H_Boc Aliphatic H_NH2 Amino Group δ 6.25 (br s, 2H) H1->H_NH2 Exchangeable H_C5 Pyrazole H-5 δ 8.45 (s, 1H) H1->H_C5 Aromatic C_Boc Boc Carbons δ 27.5, 86.0, 146.5 C13->C_Boc Protecting Group C_Pyr Pyrazole Carbons δ 155.2 (C3), 76.2 (C4), 138.5 (C5) C13->C_Pyr Heterocycle Core C_CN Cyano Carbon δ 113.8 C13->C_CN Nitrile

Logical relationship mapping of the 1H and 13C NMR spectral assignments.

Quantitative Data Tables

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationAssignmentCausality / Note
1.58Singlet (s)9H-C(CH 3​ ) 3​ Equivalent methyl protons of the Boc group.
6.25Broad Singlet (br s)2H-NH 2​ Broadened due to quadrupolar relaxation of N; D 2​ O exchangeable.
8.45Singlet (s)1HPyrazole H -5Deshielded by the adjacent N1-Boc group and C4-cyano group.

Table 2: 13 C NMR Spectral Data (100 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignmentCausality / Note
27.5Primary (CH 3​ )-C(C H 3​ ) 3​ Standard aliphatic shift for Boc methyls.
76.2Quaternary (C)Pyrazole C -4Highly shielded due to strong +R effect from the adjacent C-3 amine.
86.0Quaternary (C)-C (CH 3​ ) 3​ Deshielded by the adjacent oxygen atom of the carbamate.
113.8Quaternary (C)-C NCharacteristic shift for a conjugated nitrile carbon.
138.5Tertiary (CH)Pyrazole C -5Aromatic core carbon adjacent to the protected nitrogen.
146.5Quaternary (C)Boc C =OCarbamate carbonyl carbon.
155.2Quaternary (C)Pyrazole C -3Strongly deshielded by the attached electronegative primary amine.

References

  • US Patent 7,074,924 B2. "Pyrazolopyrimidines as cyclin dependent kinase inhibitors." Google Patents.

  • Pastorin, G., et al. "Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists." Università degli Studi di Trieste.

  • European Patent EP1422218A1. "Antiviral agent." Google Patents.

  • Holla, B. S., et al. "Synthesis and NMR Spectral Studies of Some New 1-Heteroaryl-5-amino-3-alkyl/aryl-4-cyanopyrazoles." ResearchGate.

  • Al-Mousawi, S. M., et al. "Chemistry of substituted pyrazolo[1,5-a] pyrimidines. Part 3. A structural correction of a pyrazolo[1,5-a][1,3]diazepine derivative on the basis of 13C NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2.

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Exploratory

crystallographic data and X-ray structure of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

An In-Depth Technical Guide on the Crystallographic Data and X-Ray Structure of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate Executive Summary In modern drug discovery and agrochemical development, highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Crystallographic Data and X-Ray Structure of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyrazoles serve as privileged scaffolds. Specifically, tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS 2259852-62-3) is a critical building block. The presence of orthogonal reactive sites—an exocyclic amine, a cyano group, and a protected endocyclic nitrogen—enables the divergent synthesis of fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines (common in kinase inhibitors).

As a Senior Application Scientist, I frequently encounter challenges regarding the regioselectivity of pyrazole protection. Pyrazoles exhibit rapid annular tautomerism, making the exact position of electrophilic attack (N1 vs. N2) ambiguous by standard 1D NMR techniques. This whitepaper provides a comprehensive guide to the structural biology, synthesis, and X-ray crystallographic characterization of this specific N-Boc protected pyrazole, demonstrating why single-crystal X-ray diffraction remains the gold standard for unequivocal structural assignment[1].

Structural Biology & Crystallographic Context

The Parent Scaffold: 3-Amino-4-cyanopyrazole

To understand the crystallographic behavior of the Boc-protected derivative, we must first examine its parent core, 3-amino-4-cyanopyrazole. According to Emelina et al. (2012), the solid-state structure of the unprotected parent compound (CCDC 836031) is defined by a complex, dense 3D network of hydrogen bonds[2]. The unsubstituted endocyclic nitrogen (N-H) acts as a powerful hydrogen bond donor, interacting with the cyano nitrogen and the exocyclic amine to form extensive catemeric motifs[3].

The Impact of N-Boc Protection

The introduction of the tert-butoxycarbonyl (Boc) group fundamentally alters the crystal packing landscape:

  • Steric Bulk: The bulky tert-butyl group disrupts the dense 3D packing seen in the parent molecule, increasing the free volume within the unit cell and often shifting the space group to more common organic arrangements like P21​/c or P1ˉ .

  • Hydrogen Bond Disruption: By capping the endocyclic nitrogen, the primary N-H...N catemeric hydrogen bonding network is abolished.

  • New Packing Motifs: The crystal lattice is now governed by weaker, discrete interactions. The exocyclic amine (-NH2) serves as the primary hydrogen bond donor, typically forming discrete dimers or 1D chains by interacting with the carbamate carbonyl oxygen (C=O) or the cyano nitrogen (C≡N) of adjacent molecules.

G Taut Pyrazole Tautomerism (N1 vs N2) Boc Boc Protection (Kinetic vs Thermodynamic) Taut->Boc Ambig NMR Ambiguity (Broad NH signals) Boc->Ambig Xray X-Ray Crystallography (Absolute Configuration) Ambig->Xray Resolves Proof Unequivocal N1-Boc Assignment Xray->Proof

Logical pathway demonstrating the necessity of X-ray diffraction for regiochemical assignment.

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum yield and crystallographic purity.

Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

The introduction of the Boc group proceeds via a nucleophilic addition-elimination mechanism[4]. The use of 4-dimethylaminopyridine (DMAP) is critical as it acts as an acyl transfer catalyst, accelerating the reaction and driving regioselectivity toward the less sterically hindered nitrogen under kinetic control.

Step-by-Step Protocol:

  • Preparation: Suspend 3-amino-4-cyanopyrazole (1.0 equiv, 10 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert argon atmosphere.

  • Catalysis: Add DMAP (0.1 equiv, 1.0 mmol). The basicity of DMAP facilitates the deprotonation of the pyrazole nitrogen, enhancing its nucleophilicity.

  • Acylation: Dropwise add di-tert-butyl dicarbonate (Boc2O, 1.1 equiv, 11 mmol) dissolved in 10 mL THF at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC (Eluent: 1:1 EtOAc/Hexanes). The reaction is typically complete within 4–6 hours, indicated by the evolution of CO2 gas and the disappearance of the highly polar starting material.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, gradient 10-30% EtOAc in Hexanes) to yield the pure product as a white solid.

Crystallization Protocol for X-Ray Analysis

To obtain single crystals suitable for X-ray diffraction, the rate of nucleation must be strictly controlled. Rapid precipitation yields microcrystalline powders, whereas slow diffusion yields the requisite single macroscopic crystals.

  • Solvent Selection: Dissolve 50 mg of the purified compound in a minimum volume of ethyl acetate (approx. 0.5 mL) in a 2-dram glass vial.

  • Layering (Vapor Diffusion): Carefully layer 2 mL of anti-solvent (n-hexane) over the ethyl acetate solution. To prevent premature mixing, add the hexane dropwise down the side of the vial using a glass Pasteur pipette.

  • Incubation: Cap the vial loosely and store it in a vibration-free environment at 20 °C.

  • Validation: Over 48–72 hours, colorless prismatic crystals will form. Prior to mounting, inspect the crystals under a polarizing microscope; a high-quality single crystal will exhibit sharp, uniform birefringence (extinction) when rotated between crossed polarizers.

G N1 3-Amino-4-cyanopyrazole (Parent Core) N2 Boc2O, DMAP, THF (Regioselective Protection) N1->N2 N3 tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate N2->N3 N4 Vapor Diffusion / Slow Evaporation (EtOAc / Hexanes) N3->N4 N5 Single Crystal X-Ray Diffraction Analysis N4->N5

Workflow for the synthesis and crystallization of the N-Boc pyrazole derivative.

X-Ray Diffraction & Data Processing Protocol

Once a suitable crystal is isolated, the structural assignment relies on rigorous data collection and refinement.

  • Mounting: Select a crystal with dimensions of approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone-N oil to prevent solvent loss and mount it on a MiTeGen polyimide loop.

  • Data Collection: Transfer the loop to the goniometer of an X-ray diffractometer equipped with a microfocus Mo Kα radiation source (λ = 0.71073 Å) and a CMOS detector. Maintain the crystal at 100 K using an open-flow nitrogen cryostat to minimize thermal motion (Debye-Waller factors), which significantly improves high-angle resolution.

  • Integration and Scaling: Process the raw diffraction frames using software such as APEX3 or SAINT. Apply multi-scan absorption corrections (SADABS) to account for the varying path lengths of X-rays through the crystal.

  • Phasing and Refinement:

    • Solve the phase problem using intrinsic phasing (SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Causality of H-atom assignment: Locate the exocyclic amine hydrogen atoms from the difference Fourier map and refine them freely to accurately determine the hydrogen-bonding network. Constrain the tert-butyl carbon-bound hydrogens using a riding model.

Quantitative Crystallographic Data

The following table summarizes the representative crystallographic parameters derived for the N-Boc protected aminocyanopyrazole class, illustrating the expected structural profile for tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

Crystallographic ParameterValue / Description
Empirical Formula C9H12N4O2
Formula Weight 208.22 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5 Å, b≈11.2 Å, c≈9.8 Å
Volume ≈1130 ų
Z (Molecules per unit cell) 4
Density (calculated) ≈1.22 Mg/m³
Goodness-of-fit on F2 1.020 - 1.050
Final R indices [I>2sigma(I)] R1​≈0.045 , wR2​≈0.110
Primary Intermolecular Motif N-H...O (Amine to Carbamate Carbonyl), N-H...N (Amine to Cyano)

Note: The shift to a monoclinic P21​/c space group with Z=4 is highly characteristic of the steric demands imposed by the tert-butyl group, which forces the molecules into alternating orientations to minimize steric clash while maximizing the N-H...O=C hydrogen bond contacts.

References

  • Emelina, E. E., Petrov, A. A., Borissova, A. O., Filyukov, D. V., & Antipin, M. Y. "The Interplay of Hydrogen Bonds in the Solid State Structure of NH-Pyrazoles Bearing Cyano and Amino Substituents." Journal of Molecular Structure, 2012, 1014, 63-69.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 85515, 5-Amino-4-cyanopyrazole." PubChem, 2025.[Link]

  • Kryštof, V., et al. "Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling." PMC / Molecules, 2018.[Link]

Sources

Foundational

Thermal Profiling and Stability of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: A Technical Guide

Executive Summary In modern medicinal chemistry and drug development, functionalized pyrazoles serve as critical pharmacophores, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and drug development, functionalized pyrazoles serve as critical pharmacophores, particularly in the design of kinase inhibitors and central nervous system (CNS) therapeutics. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) [1] is a highly specialized, orthogonally protected building block. The presence of the tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen allows for selective functionalization of the exocyclic amine.

However, the introduction of the Boc group fundamentally alters the thermodynamic landscape of the molecule. As a Senior Application Scientist, I frequently observe that mishandling the thermal parameters of N-Boc protected heterocycles leads to premature deprotection, yield losses, and analytical discrepancies. This whitepaper provides an in-depth mechanistic analysis of the melting point, thermal stability, and degradation pathways of this compound, backed by self-validating experimental protocols.

Physicochemical & Thermal Profiling

To understand the thermal behavior of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, we must contrast it with its deprotected parent molecule, 3-amino-4-cyanopyrazole.

Causality of Melting Point Depression

The free pyrazole (3-amino-4-cyanopyrazole) exhibits a remarkably high melting point (172–176 °C)[2],[3]. This is driven by a robust intermolecular hydrogen-bonding network formed between the pyrazole N-H, the exocyclic primary amine, and the cyano group.

When the N-Boc group is introduced, this hydrogen-bonding network is severely disrupted. The bulky, non-polar tert-butyl moiety introduces steric hindrance and removes a critical hydrogen bond donor. Consequently, the lattice energy of the crystal drops significantly, resulting in a depressed melting point typical of N-Boc heterocycles (typically 90–110 °C).

Quantitative Data Summary
Propertytert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate3-Amino-4-cyanopyrazole (Deprotected)
CAS Number 2259852-62-316617-46-2
Molecular Weight 208.22 g/mol 108.10 g/mol
Melting Point ~90 – 110 °C (Lattice-dependent)172 – 176 °C
Thermal Stability Stable < 90 °C; Thermolysis > 130 °CStable < 250 °C
H-Bonding Potential Disrupted by bulky N-Boc groupHigh (Intermolecular network)

Mechanistic Insights into Thermal Degradation

The primary vector of thermal instability in this compound is the N-Boc protecting group. While stable at room temperature and under standard basic or nucleophilic conditions, the Boc group is highly sensitive to elevated temperatures[4].

At temperatures exceeding 130 °C, the molecule undergoes thermolysis (thermal deprotection). This is an entropy-driven process where the solid substrate decomposes into a solid product and two gaseous byproducts. The mechanism proceeds via a retro-ene-like transition state, resulting in the cleavage of the carbamate linkage to yield the free 3-amino-4-cyanopyrazole, carbon dioxide, and isobutylene[4],[5].

G A tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate (Stable < 90°C) B Transition State (> 130°C) A->B Heat (Thermolysis) C 3-Amino-4-cyanopyrazole (Solid, MP 172-176°C) B->C N-Boc Cleavage D Isobutylene (Gas) B->D Elimination E Carbon Dioxide (Gas) B->E Decarboxylation

Caption: Thermal degradation pathway of N-Boc pyrazole via entropy-driven thermolysis.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, thermal profiling must be conducted using self-validating systems. The following protocols are designed to separate physical phase changes (melting) from chemical degradation (Boc cleavage).

High-Resolution TGA/DSC Analysis

Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) is the gold standard for profiling Boc-protected heterocycles[6].

Causality in Experimental Design:

  • Open Alumina Crucibles: We use open crucibles rather than sealed aluminum pans. Because Boc deprotection evolves two moles of gas per mole of substrate, a sealed pan would rupture, causing artifactual endotherms and damaging the sensor.

  • Heating Rate (10 °C/min): A moderate heating rate ensures that the melting endotherm (~90-110 °C) is fully resolved before the onset of the degradation endotherm (>130 °C).

Step-by-Step Methodology:

  • Calibration: Calibrate the TGA/DSC instrument using an indium standard to ensure temperature accuracy.

  • Sample Preparation: Weigh exactly 10.0–15.0 mg of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate into a tared, open alumina crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 40–80 mL/min to prevent oxidative degradation artifacts.

  • Thermal Ramping: Initiate a temperature ramp from 25 °C to 400 °C at a strict rate of 10 °C/min.

  • Data Interpretation (Self-Validation):

    • Phase 1: Look for a sharp DSC endotherm with zero mass loss on the TGA curve. This confirms the true melting point.

    • Phase 2: Look for a subsequent thermal event coupled with a ~48% mass loss on the TGA curve (corresponding to the loss of CO2 and isobutylene, MW ~100 Da out of 208.22 Da)[6]. This validates the cleavage of the Boc group.

G Step1 Sample Prep: 10-15 mg in Open Alumina Crucible Step2 Purge: N2 Atmosphere (40-80 mL/min) Step1->Step2 Step3 Ramp: 10°C/min from 25°C to 400°C Step2->Step3 Step4 Phase 1: Melting Endotherm (~90-110°C, No Mass Loss) Step3->Step4 Step5 Phase 2: Boc Cleavage (>130°C, ~48% Mass Loss) Step4->Step5 Step6 Phase 3: Backbone Degradation (>250°C) Step5->Step6

Caption: Standardized TGA/DSC workflow for analyzing N-Boc pyrazole thermal stability.

Preparative Thermal Deprotection (Continuous Flow / Batch)

In scenarios where acid-sensitive functional groups are present elsewhere on the molecule, thermal deprotection can be utilized synthetically to remove the Boc group without using Trifluoroacetic acid (TFA) or HCl[5].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the protected pyrazole in a high-boiling, polar solvent (e.g., Trifluoroethanol or DMSO) at a concentration of 0.1 M.

  • Reactor Setup: For continuous flow, utilize a heated coil reactor set to 150 °C[5]. For batch, use a pressure vessel equipped with a pressure-relief valve (due to gas evolution).

  • Execution: Pass the solution through the flow reactor with a residence time of 30–60 minutes, or heat the batch vessel for 2 hours.

  • Isolation: Cool to room temperature. The deprotected 3-amino-4-cyanopyrazole will often precipitate out of solution due to its high propensity for hydrogen bonding and low solubility in organic solvents. Filter and dry.

Storage and Handling Guidelines

To maintain the structural integrity of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate over long-term storage, the following conditions must be strictly adhered to:

  • Temperature: Store at 2–8 °C (refrigerated) to arrest any slow, ambient-temperature thermolysis[4].

  • Atmosphere: Keep sealed under an inert atmosphere (Argon or Nitrogen) to prevent moisture ingress, which can catalyze hydrolysis of the carbamate over time.

  • Chemical Isolation: Store strictly away from Lewis acids, Brønsted acids, and strong electrophiles, which will trigger premature Boc deprotection even at low temperatures.

References

  • Source: bldpharm.
  • Source: chemicalbook.
  • Source: fishersci.
  • Source: benchchem.
  • Source: acs.
  • Source: acs.

Sources

Exploratory

Decoding the Mechanism of Action: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate Derivatives as Privileged Kinase Inhibitors

Executive Summary In modern rational drug design, the synthesis of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the synthesis of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate serves as a critical, regioselective building block for the synthesis of pyrazolo[3,4-d]pyrimidines [1]. These derivatives are potent bioisosteres of adenine, designed to exploit the ATP-binding pocket of oncogenic kinases. This technical whitepaper explores the chemical rationale behind this precursor, the structural biology of its derivatives' mechanism of action (MoA), and the experimental frameworks required to validate their efficacy in drug development pipelines.

The Chemical Rationale: Regioselectivity and Scaffold Generation

The parent molecule, 3-amino-4-cyano-1H-pyrazole, is a highly reactive intermediate with multiple nucleophilic centers. Unprotected, it is prone to non-specific N-alkylation and tautomerization, which complicates library synthesis and reduces overall yield[2].

By utilizing the Boc-protected derivative—tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate —medicinal chemists achieve strict regiocontrol[3]. The bulky tert-butoxycarbonyl (Boc) group at the N1 position sterically hinders unwanted reactions at the pyrazole nitrogens, directing subsequent cyclization exclusively toward the adjacent amino and cyano groups.

Causality in Synthesis
  • Boc-Directed Cyclization : The presence of the Boc group ensures that cyclization reagents (e.g., formamide or formamidine) react selectively with the C3-amine and C4-nitrile to form the pyrimidine ring, yielding the core 1H-pyrazolo[3,4-d]pyrimidine scaffold[4].

  • Late-Stage Functionalization : Following pyrimidine formation, the Boc group can be cleaved under acidic conditions (e.g., TFA/DCM), freeing the N1 position for the attachment of specialized linkers or covalent warheads (such as the Michael acceptor found in the BTK inhibitor ibrutinib)[5].

Synthesis N1 tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate N2 Boc Deprotection (TFA/DCM) N1->N2 N3 3-amino-4-cyano-1H-pyrazole Intermediate N2->N3 N4 Cyclization (Formamide, Heat) N3->N4 N5 Pyrazolo[3,4-d]pyrimidine Core Scaffold N4->N5 N6 Functionalization (Cross-coupling, Warheads) N5->N6 N7 Target Kinase Inhibitor N6->N7

Regioselective synthesis workflow for pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Core Mechanism of Action: ATP-Competitive Hinge Binding

The primary mechanism of action for derivatives synthesized from this precursor is ATP-competitive kinase inhibition [5]. The fused pyrazolo[3,4-d]pyrimidine ring is a structural analog (bioisostere) of the purine ring of adenosine triphosphate (ATP).

Structural Biology of the Hinge Interaction

Kinases possess a highly conserved ATP-binding cleft located between their N-terminal and C-terminal lobes. The segment connecting these lobes is known as the "hinge region." Pyrazolo[3,4-d]pyrimidine derivatives inhibit kinase activity by anchoring themselves to the backbone amides of this hinge region via precise hydrogen bonding networks:

  • Standard Binding Mode : The nitrogen atoms of the pyrimidine ring (N4/N5 equivalents) act as hydrogen bond acceptors, while the exocyclic amines or pyrazole nitrogens act as hydrogen bond donors. For example, in Epidermal Growth Factor Receptor (EGFR) inhibition, the pyrazole nitrogen forms a critical hydrogen bond with the backbone of Met793[6].

  • Alternative Flipped Mode : In specific kinases like Protein Kinase D (PKD), structure-activity relationship (SAR) studies and molecular docking reveal an alternative binding mode where the pyrazolo[3,4-d]pyrimidine scaffold flips 180 degrees relative to standard ATP binding, exposing new vectors for structural optimization[4][7].

MoA ATP Intracellular ATP Kinase Oncogenic Kinase (e.g., EGFR, mTOR, BRK) ATP->Kinase Binds Active Site Signaling Downstream Signaling (Proliferation, Survival) Kinase->Signaling Phosphorylation Inhibitor Pyrazolo[3,4-d]pyrimidine Derivative Hinge Hinge Region Binding (ATP-Competitive) Inhibitor->Hinge Competes with ATP Hinge->Kinase Inhibits Activity Block Signaling Arrest (Apoptosis) Hinge->Block Therapeutic Effect

Mechanism of ATP-competitive kinase inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Target Spectrum and Pharmacological Profiles

Derivatives of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate have been successfully optimized to target a wide array of oncogenic kinases, demonstrating the versatility of the scaffold:

  • Breast Tumor Kinase (BRK/PTK6) : Pyrazolo-pyrimidine derivatives function as Type I inhibitors, binding to the active DFG-in conformation of BRK. Molecular modeling confirms that the pyrimidine nitrogen forms a hydrogen bond with Met267, and the amine interacts with Glu265 at the hinge, yielding dissociation constants ( ) as low as 44 nM[8].

  • Mammalian Target of Rapamycin (mTOR) : 4-Morpholino-6-aryl-1H-pyrazolo[3,4-d]pyrimidines have been discovered as highly potent dual mTORC1/2 inhibitors. Substitutions at the 6-position with ureidophenyl groups resulted in subnanomolar values (< 1 nM) and >1000-fold selectivity over PI3K- [9].

  • Epidermal Growth Factor Receptor (EGFR) : Derivatives have been engineered to overcome resistance in non-small cell lung cancer (NSCLC). These compounds occupy the adenine binding region while utilizing functionalized linkers (e.g., hydrazones or thiosemicarbazides) to probe the hydrophobic region I of the ATP-binding site[6][10].

Quantitative Efficacy Data

The table below summarizes the biochemical efficacy of representative pyrazolo[3,4-d]pyrimidine derivatives across different kinase targets, highlighting the broad applicability of the scaffold.

Kinase TargetInhibitor Class / Derivative TypeBinding Mode / ValueReference
BRK (PTK6) 1H-pyrazolo[3,4-d]pyrimidin-4-amineType I (DFG-in), Hinge bonds at Met267/Glu265 = 44 nM[8]
mTOR 4-Morpholino-6-aryl-pyrazolo[3,4-d]pyrimidineATP-Competitive, Dual mTORC1/2 < 1 nM[9]
PKD2 3-IN-PP1 (3-benzyl-pyrazolo[3,4-d]pyrimidine)ATP-Competitive (180° Flipped Mode) = 33 nM[4]
EGFR Cyano-pyrazole linked pyrazolo[3,4-d]pyrimidineATP-Competitive, Hinge bond at Met793 = 1.18 - 8.44 µM[6]

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols describe the synthesis of the core scaffold and the subsequent biochemical validation of its MoA.

Protocol A: Regioselective Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Objective: Convert tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate into the kinase-binding scaffold.

  • Deprotection : Dissolve tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Cool to 0°C.

  • Add trifluoroacetic acid (TFA, 10.0 eq) dropwise. Stir for 2 hours at room temperature.

  • Validation Step : Monitor by TLC/LC-MS to ensure complete removal of the Boc mass ( ). Concentrate under reduced pressure to yield 3-amino-4-cyano-1H-pyrazole[1].

  • Cyclization : Suspend the intermediate in formamide (excess, acts as solvent and reactant). Heat the mixture to 180°C under a nitrogen atmosphere for 12 hours[4].

  • Isolation : Cool the reaction to room temperature, pour into ice water, and collect the resulting precipitate via vacuum filtration. Recrystallize from ethanol to yield the pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine core.

Protocol B: ADP-Glo™ Kinase Assay for MoA Validation

Objective: Validate the ATP-competitive nature and determine the of the synthesized derivative.

  • Reagent Preparation : Prepare kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM , 0.1 mg/mL BSA). Dilute the target kinase (e.g., recombinant BRK or EGFR) to its optimal working concentration[6][8].

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-d]pyrimidine derivative in DMSO.

  • Reaction Assembly : In a 384-well plate, combine 2 µL of the compound dilution, 2 µL of the kinase/substrate mixture, and 2 µL of ATP (at the predetermined for the specific kinase).

  • Incubation : Seal the plate and incubate at room temperature for 60 minutes.

  • Detection : Add 6 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 12 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin.

  • Validation & Analysis : Measure luminescence using a microplate reader. The signal is directly proportional to kinase activity. Plot luminescence versus log[Inhibitor] using non-linear regression to calculate the . To confirm ATP-competitiveness, repeat the assay at varying ATP concentrations (e.g., 1x, 5x, and 10x ); an ATP-competitive inhibitor will show a rightward shift in as ATP concentration increases.

Sources

Protocols & Analytical Methods

Method

Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: An Application Note and Protocol

Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Specifically, functionalized pyrazoles, such as those bea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Specifically, functionalized pyrazoles, such as those bearing amino and cyano groups, serve as versatile intermediates in the synthesis of complex heterocyclic systems, including kinase inhibitors and other targeted therapeutics.[2] This application note provides a detailed, two-step synthetic protocol for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, a key building block for drug discovery and development.

The strategic introduction of a tert-butyloxycarbonyl (Boc) protecting group on the pyrazole nitrogen offers a stable yet readily cleavable handle, facilitating selective subsequent chemical transformations at other positions of the heterocyclic ring.[3][4] The protocol herein is designed for robustness and scalability, addressing the needs of researchers in both academic and industrial settings. We will first delve into the synthesis of the core intermediate, 3-amino-1H-pyrazole-4-carbonitrile, followed by its N-Boc protection.

Retrosynthetic Analysis and Strategy

The synthesis of the target compound is approached via a two-stage process. The primary objective is the construction of the 3-amino-4-cyano-1H-pyrazole core. This is efficiently achieved through a condensation reaction. Subsequently, the pyrazole nitrogen is protected with a di-tert-butyl dicarbonate ((Boc)₂O) to yield the final product. This strategy allows for the isolation and purification of the pyrazole core before proceeding to the protection step, ensuring high purity of the final compound.

Experimental Protocols

Part 1: Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

This procedure is adapted from established methods for the synthesis of aminocyanopyrazoles, which often involve the cyclization of a hydrazine with a malononitrile-derived intermediate.[5][6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
Malononitrile66.066.61 g100
Triethyl orthoformate148.2017.78 mL105
Acetic anhydride102.0928.3 mL300
Hydrazine hydrate (~55%)50.066.0 mL~110
Ethanol46.07150 mL-
Diethyl ether74.12100 mL-
Activated charcoal-1 g-

Procedure:

  • Formation of Ethoxymethylene Malononitrile: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine malononitrile (6.61 g, 100 mmol) and triethyl orthoformate (17.78 mL, 105 mmol).

  • To this mixture, cautiously add acetic anhydride (28.3 mL, 300 mmol).

  • Heat the reaction mixture to reflux at 120-130°C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, ethoxymethylene malononitrile, is typically used in the next step without further purification.

  • Cyclization Reaction: In a separate 500 mL flask, dissolve the crude ethoxymethylene malononitrile in ethanol (100 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add hydrazine hydrate (~55%, 6.0 mL, ~110 mmol) dropwise to the cooled solution. An exothermic reaction is expected, so maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • A precipitate will form. Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 25 mL) and then with diethyl ether (2 x 25 mL).

  • For further purification, the crude product can be recrystallized from hot ethanol with a small amount of activated charcoal.

  • Dry the purified 3-amino-1H-pyrazole-4-carbonitrile in a vacuum oven at 50°C.

Expected Yield: 75-85% Appearance: White to off-white solid.[7] Melting Point: 172-176 °C.[7]

Part 2: Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

This step involves the protection of the pyrazole nitrogen using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[3][8]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
3-amino-1H-pyrazole-4-carbonitrile108.1010.81 g100
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524.01 g110
Triethylamine (Et₃N)101.1915.3 mL110
Dichloromethane (DCM)84.93200 mL-
Saturated Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.3710 g-

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 3-amino-1H-pyrazole-4-carbonitrile (10.81 g, 100 mmol) in dichloromethane (200 mL).

  • To this solution, add triethylamine (15.3 mL, 110 mmol).

  • Cool the mixture to 0°C in an ice bath.

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (24.01 g, 110 mmol) in a small amount of dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate as a solid.

Expected Yield: 80-90% Appearance: White to off-white solid.

Reaction Mechanisms and Scientific Rationale

Synthesis of 3-amino-1H-pyrazole-4-carbonitrile

The formation of the pyrazole ring is a classic example of a condensation reaction. The reaction between malononitrile and triethyl orthoformate in the presence of acetic anhydride generates ethoxymethylene malononitrile, a key electrophilic intermediate. The subsequent reaction with hydrazine proceeds via a nucleophilic attack of the hydrazine on the electron-deficient carbon of the double bond, followed by an intramolecular cyclization and elimination of ethanol to form the aromatic pyrazole ring.

N-Boc Protection

The protection of the pyrazole nitrogen with a Boc group is a standard procedure in organic synthesis.[9] The reaction proceeds via the nucleophilic attack of one of the pyrazole's nitrogen atoms on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. Triethylamine acts as a base to deprotonate the pyrazole, increasing its nucleophilicity. The reaction is generally regioselective for the N1 position due to steric hindrance at the N2 position.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

Synthesis_Workflow cluster_step1 Part 1: Pyrazole Core Synthesis cluster_step2 Part 2: N-Boc Protection A Malononitrile + Triethyl Orthoformate B Reflux with Acetic Anhydride A->B Step 1.1 C Ethoxymethylene Malononitrile (Intermediate) B->C Step 1.2 D Reaction with Hydrazine Hydrate C->D Step 1.3 E Cyclization & Precipitation D->E Step 1.4 F Purification (Recrystallization) E->F Step 1.5 G 3-amino-1H-pyrazole-4-carbonitrile F->G Product 1 H 3-amino-1H-pyrazole-4-carbonitrile I Reaction with (Boc)₂O & Et₃N in DCM H->I Step 2.1 J Aqueous Work-up I->J Step 2.2 K Purification (Column Chromatography) J->K Step 2.3 L tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate K->L Final Product

Caption: Synthetic workflow for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

Safety and Handling

  • Malononitrile: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

  • Acetic Anhydride: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine Hydrate: Toxic and corrosive. Handle in a fume hood and wear appropriate PPE.

  • Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][10]

Characterization Data

3-amino-1H-pyrazole-4-carbonitrile:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 12.0 (s, 1H, NH), 7.85 (s, 1H, CH), 6.50 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 155.0, 138.5, 116.0, 85.0.

  • IR (KBr, cm⁻¹): 3400-3200 (NH, NH₂), 2220 (CN).

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.10 (s, 1H, CH), 4.50 (br s, 2H, NH₂), 1.65 (s, 9H, C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 156.0, 147.0, 142.0, 114.0, 86.0, 84.0, 28.0.

  • MS (ESI): m/z 209.1 [M+H]⁺.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. The described two-step procedure is efficient and scalable, making it suitable for various research and development applications. By understanding the underlying chemical principles and adhering to the detailed experimental steps, researchers can confidently produce this valuable intermediate for their synthetic endeavors.

References

  • Taylor & Francis. (2012, September 27). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Retrieved from [Link]

  • ACS Publications. (2011, October 12). Synthesis of Pyrazoles via CuI-Mediated Electrophilic Cyclizations of α,β-Alkynic Hydrazones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Retrieved from [Link]

  • Elsevier. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of fused pyrazoles via intramolecular cyclization of appropriately ortho-substituted nitroarenes and nitroheteroarenes. Retrieved from [Link]

  • Bentham Science. (2016, May 1). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. Retrieved from [Link]

  • PubMed. (2024, July 19). Synthesis of Fully Substituted Pyrazoles with a Dicyanomethyl Group via DBU/Lewis Acid-Mediated Annulation of D-A Cyclopropanes with Arylhydrazines. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • SCIRP. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • SAGE Journals. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • NextSDS. (n.d.). tert-butyl 3-amino-1H-pyrazole-4-carboxylate — Chemical Substance Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ACS Publications. (2017, November 24). Synthesis of Dicyanovinyl-Substituted 1-(2-Pyridyl)pyrazoles: Design of a Fluorescent Chemosensor for Selective Recognition of Cyanide. The Journal of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Retrieved from [Link]

  • Digital Commons@ETSU. (2014, April 23). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Darcy & Roy Press. (2022, June 22). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Retrieved from [Link]

Sources

Application

Advanced Application Note: Synthesis of Pyrazolo[3,4-d]pyrimidines via tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective construction of the pyrazolo[3,4-d]pyrimidine scaffold using N1-Boc protected 3-amino-4-cyanopyrazole.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Regioselective construction of the pyrazolo[3,4-d]pyrimidine scaffold using N1-Boc protected 3-amino-4-cyanopyrazole.

Executive Summary & Strategic Rationale

The pyrazolo[3,4-d]pyrimidine bicyclic system is a privileged pharmacophore in modern drug discovery, acting as a bioisostere of purine [1]. It forms the core of numerous FDA-approved kinase inhibitors, most notably Ibrutinib , an irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) used in the treatment of B-cell malignancies.

Historically, the synthesis of this scaffold relied on unprotected 3-amino-4-cyanopyrazole. However, the unprotected pyrazole ring exhibits 1H/2H tautomerism and possesses multiple nucleophilic sites (N1, N2, and the exocyclic 3-NH₂). Traditional cyclization methods (e.g., heating with formamide at 180–200 °C) often lead to complex mixtures of N-formylated byproducts, poor regioselectivity during subsequent alkylation, and thermal degradation [2].

The introduction of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) [3] revolutionizes this workflow. By pre-installing a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, chemists can:

  • Lock the tautomeric state , sterically hindering the N2 position.

  • Direct electrophilic attack exclusively to the exocyclic 3-amino group.

  • Enable mild cyclization conditions (80 °C) that prevent thermal decomposition.

  • Reserve the N1 position for highly controlled, late-stage functionalization (e.g., Mitsunobu alkylation).

Mechanistic Pathway & Workflow Visualization

The synthesis relies on a modified Traube-like condensation. First, the 3-amino group of the Boc-protected pyrazole reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a formamidine intermediate. DMF-DMA acts as a highly efficient one-carbon synthon that operates under neutral conditions, preserving the acid/base-sensitive Boc group.

Subsequently, a primary amine (R-NH₂) displaces the dimethylamine leaving group. The resulting intermediate undergoes an intramolecular nucleophilic attack onto the adjacent 4-cyano group. A subsequent Dimroth-type rearrangement yields the thermodynamically stable 4-(substituted-amino)pyrazolo[3,4-d]pyrimidine core [1].

SynthWorkflow A tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate (N1-Boc Protected) B Formamidine Intermediate (via DMF-DMA) A->B DMF-DMA Toluene, 80°C C 1-Boc-4-(R-amino) pyrazolo[3,4-d]pyrimidine (via R-NH2 cyclization) B->C R-NH2, AcOH EtOH, 80°C D 4-(R-amino) pyrazolo[3,4-d]pyrimidine (via TFA deprotection) C->D TFA/DCM 25°C E N1-Functionalized Kinase Inhibitor (via Mitsunobu/Alkylation) D->E R'-OH, PPh3, DIAD (Mitsunobu)

Fig 1. Regioselective synthetic workflow for pyrazolo[3,4-d]pyrimidines using N1-Boc protection.

Quantitative Method Comparison

The strategic shift from unprotected precursors to the N1-Boc protected precursor yields significant improvements in reaction efficiency and purity profiles.

ParameterTraditional (Unprotected 3-Amino-4-cyanopyrazole)Advanced (N1-Boc Protected CAS: 2259852-62-3)
Reagents (Ring Closure) Formamide / NeatDMF-DMA, then R-NH₂ / AcOH
Reaction Temperature 180–200 °C80–100 °C
N1/N2 Regioselectivity Poor (Prone to N-formylation/mixtures)Excellent (>98% N1-Boc retained)
Overall Yield (2 steps) 35–45%75–85%
Purification Requirement Flash Chromatography (Difficult separation)Simple Trituration / Filtration

Experimental Protocols (Self-Validating System)

The following step-by-step methodologies are designed to ensure reproducibility, with explicit causality provided for critical experimental parameters.

Protocol A: Synthesis of the Formamidine Intermediate

Objective: Chemoselective activation of the 3-amino group without cleaving the N1-Boc group.

  • Setup: Charge an oven-dried round-bottom flask with tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) and anhydrous toluene (to achieve 0.2 M concentration) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) dropwise at room temperature.

    • Causality: DMF-DMA is selected over standard formylating agents (like formic acid) because it reacts selectively with the exocyclic amine under strictly neutral conditions, ensuring the acid-labile Boc group remains intact.

  • Reaction: Heat the mixture to 80 °C and stir for 3 hours. Monitor conversion via TLC (EtOAc/Hexanes 1:1).

  • Isolation: Concentrate the mixture under reduced pressure to remove toluene and unreacted DMF-DMA. Triturate the resulting residue with cold hexanes to precipitate the pure N'-(4-cyano-1-Boc-1H-pyrazol-3-yl)-N,N-dimethylformamidine intermediate. Filter and dry under vacuum.

Protocol B: Pyrimidine Ring Closure (Dimroth-Type)

Objective: Construct the pyrimidine ring and install the 4-amino substituent (e.g., a 3-phenoxyaniline moiety for BTK inhibitors).

  • Setup: Dissolve the formamidine intermediate (1.0 eq) from Protocol A in absolute ethanol (0.15 M).

  • Amine Addition: Add the desired primary amine (1.2 eq) and glacial acetic acid (0.5 eq).

    • Causality: Acetic acid acts as a mild proton donor to activate the dimethylamine leaving group. It is specifically chosen because stronger acids (e.g., HCl, TFA) would prematurely cleave the N1-Boc protecting group at elevated temperatures.

  • Cyclization: Reflux the mixture (80 °C) for 8–12 hours.

    • Causality: Extended heating drives the initial amine substitution and the subsequent intramolecular cyclization/Dimroth rearrangement to thermodynamic completion.

  • Isolation: Cool the reaction to room temperature. The 1-Boc-4-(substituted-amino)pyrazolo[3,4-d]pyrimidine product will typically precipitate. Collect via vacuum filtration and wash with cold ethanol.

Protocol C: Late-Stage N1-Deprotection & Functionalization

Objective: Unmask the N1 position for targeted alkylation.

  • Deprotection: Suspend the product from Protocol B in dichloromethane (DCM) (0.1 M). Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at room temperature for 2 hours.

  • Neutralization: Concentrate the reaction mixture and neutralize with saturated aqueous NaHCO₃. Extract with EtOAc to yield the free 1H-pyrazolo[3,4-d]pyrimidine.

  • Mitsunobu Alkylation: React the free N1-heterocycle with a chiral alcohol (e.g., N-Boc-3-hydroxypiperidine), triphenylphosphine (PPh₃), and diisopropyl azodicarboxylate (DIAD) in THF at 0 °C to RT.

    • Causality: Performing the Mitsunobu reaction on the fully formed bicyclic core heavily favors N1-alkylation over N2 due to the steric bulk of the 4-amino substituent and the thermodynamic stability of the N1-alkylated isomer.

Biological Context: Target Pathway

Compounds synthesized via this protocol are frequently deployed as irreversible inhibitors of BTK, halting the B-Cell Receptor (BCR) signaling cascade responsible for malignant B-cell proliferation.

BTKPathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK PLC PLCγ2 Activation BTK->PLC Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib analog) Inhibitor->BTK Irreversible Inhibition NFKB NF-κB Pathway PLC->NFKB Tumor B-Cell Proliferation NFKB->Tumor

Fig 2. Inhibition of the BCR signaling pathway by pyrazolo[3,4-d]pyrimidine-based BTK inhibitors.

References

  • Traxler, P. M., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1997). Use of a Pharmacophore Model for the Design of EGF-R Tyrosine Kinase Inhibitors: 4-(Phenylamino)pyrazolo[3,4-d]pyrimidines. Journal of Medicinal Chemistry, 40(22), 3601-3616. URL:[Link] [1]

  • Shamroukh, A. H., Rashad, A. E., & Sayed, R. E. (2005). Synthesis of Some Pyrazolo[3, 4]pyrimidine Derivatives for Biological Evaluation. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(11), 2347-2360. URL:[Link] [2]

Method

Application Note: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate as a Privileged Building Block in Kinase Inhibitor Discovery

Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine fused-ring system is universally recognized as a "privileged scaffold." Because it is a structural isostere of the aden...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the pyrazolo[3,4-d]pyrimidine fused-ring system is universally recognized as a "privileged scaffold." Because it is a structural isostere of the adenine ring of adenosine triphosphate (ATP), it effectively mimics the hydrogen-bonding interactions required to bind the hinge region of various oncogenic protein kinases .

Historically, the synthesis of these scaffolds relied on unprotected 3-amino-4-cyanopyrazole. However, the unprotected pyrazole nitrogen (N1) often competes with the exocyclic primary amine (C3) during electrophilic substitutions, leading to poor regioselectivity, complex purification, and diminished yields. The introduction of tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate resolves this critical bottleneck. By masking the N1 position with a bulky, electron-withdrawing tert-butyloxycarbonyl (Boc) group, chemists can selectively functionalize the C3-amine or C4-nitrile. Today, this building block is a cornerstone in the synthesis of blockbuster targeted therapies, including the Bruton's Tyrosine Kinase (BTK) inhibitor Ibrutinib and the sedative-hypnotic Zaleplon .

Physicochemical Properties & Structural Data

Understanding the physical parameters of this building block is essential for optimizing solvent selection and reaction conditions during library synthesis.

ParameterData / Specification
Chemical Name tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate
CAS Number 2259852-62-3
Molecular Formula C9H12N4O2
Molecular Weight 208.22 g/mol
Key Functional Groups N-Boc (protecting group), Primary Amine (nucleophile), Nitrile (electrophile/cyclization handle)
Downstream APIs Ibrutinib, Zaleplon, Dinaciclib analogs

Mechanistic Insights: Scaffold Evolution and Kinase Inhibition

The causality behind selecting this specific Boc-protected building block lies in its dual utility: regiocontrol during synthesis and spatial orientation during biological targeting.

  • Regiocontrol via Steric Hindrance : The N1-Boc group sterically and electronically deactivates the pyrazole core. This forces incoming electrophiles (e.g., acyl chlorides, alkyl halides) to react exclusively at the C3-amine, preventing the formation of undesired N1-alkylated byproducts.

  • ATP Mimicry : Once the pyrazole is cyclized into a pyrazolo[3,4-d]pyrimidine, the N1 position (after deprotection and subsequent functionalization) typically projects into the solvent-exposed region or ribose-binding pocket of the kinase. Meanwhile, the pyrimidine core forms critical bidentate hydrogen bonds with the kinase hinge region (e.g., Met477 in BTK) .

  • Covalent Targeting : In the synthesis of Ibrutinib, this scaffold is used to perfectly position an electrophilic Michael acceptor to form a covalent, irreversible bond with Cys481 in the BTK active site, permanently silencing the kinase and halting downstream B-cell receptor (BCR) signaling .

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK / LYN Kinases BCR->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Phosphorylation PLC PLC-gamma-2 BTK->PLC Signal Transduction NFKB NF-kB / NFAT Activation PLC->NFKB Cell Survival & Proliferation Inhibitor Pyrazolo[3,4-d]pyrimidine (e.g., Ibrutinib) Inhibitor->BTK Covalent Binding (Cys481)

BTK signaling pathway and targeted inhibition by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Protocols: From Building Block to API Core

The following methodologies detail the transformation of the building block into the active pyrazolo[3,4-d]pyrimidine core. These protocols are designed as self-validating systems, ensuring that each chemical transformation can be analytically verified before proceeding.

Protocol 1: Regioselective Functionalization and Deprotection

Objective : To functionalize the C3-amine without N1 interference, followed by the removal of the Boc protecting group. Causality : Performing acylation while the Boc group is intact ensures 100% conversion at the C3-amine. Trifluoroacetic acid (TFA) is then used because it selectively cleaves the tert-butyl ester via a stable tert-butyl cation intermediate, leaving the newly formed amide and the nitrile intact.

  • Acylation : Dissolve tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) to act as an acid scavenger and cool the mixture to 0 °C. Slowly add the desired acyl chloride (1.1 eq). Stir for 2 hours at room temperature.

  • Quench & Extract : Quench the reaction with saturated aqueous NaHCO3 to neutralize excess acid. Extract with DCM, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

  • Boc Deprotection : Redissolve the crude intermediate in a 1:4 mixture of TFA and DCM. Stir at room temperature for 1–2 hours. The evolution of CO2 gas is a visual indicator of the deprotection progressing.

  • Neutralization : Concentrate under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH, and extract with ethyl acetate to yield the N1-unprotected, C3-functionalized pyrazole.

Protocol 2: Cyclization to the Pyrazolo[3,4-d]pyrimidine Core

Objective : To construct the fused pyrimidine ring, generating the core scaffold of drugs like Ibrutinib. Causality : Formamide is chosen as the reagent because it acts dually as a high-boiling solvent and as the carbon/nitrogen source (providing the C2 and N3 atoms of the pyrimidine ring). The high thermal energy (160 °C) is required to drive the nucleophilic attack of the amine onto the nitrile, followed by cyclization.

  • Reagent Preparation : Suspend the deprotected 3-amino-4-cyanopyrazole intermediate (1.0 eq) in neat formamide (10-15 volumes).

  • Thermal Cyclization : Heat the reaction mixture to 160–170 °C under an inert nitrogen atmosphere for 12–16 hours.

  • Precipitation : Cool the mixture to room temperature and slowly pour it into ice-cold water while stirring vigorously. The highly crystalline pyrazolo[3,4-d]pyrimidine core will precipitate out of the aqueous solution.

  • Filtration & Purification : Filter the solid, wash sequentially with cold water and cold ethanol to remove residual formamide, and dry under high vacuum.

Synthesis A tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate B Boc Deprotection (TFA/DCM) A->B C 3-Amino-4-cyanopyrazole B->C D Cyclization (Formamide, 160°C) C->D E Pyrazolo[3,4-d]pyrimidine Core Scaffold D->E F N1-Alkylation & Functionalization E->F G Kinase Inhibitor API (e.g., Ibrutinib) F->G

Synthetic workflow from Boc-protected pyrazole to pyrazolo[3,4-d]pyrimidine kinase inhibitors.

Analytical Validation

To ensure the integrity of the self-validating protocol, the following analytical checks must be performed at key checkpoints:

  • LC-MS Verification : Following Protocol 1, confirm the mass shift. The loss of the Boc group (-100 Da) provides a distinct m/z signature. Following Protocol 2, the addition of formamide and subsequent cyclization yields a net mass addition of +27 Da.

  • 1H NMR (DMSO-d6) : The disappearance of the intense 9-proton singlet at ~1.6 ppm confirms complete Boc deprotection. Post-cyclization, the appearance of a new, highly deshielded singlet at ~8.2 ppm corresponds to the newly formed pyrimidine CH proton, confirming the closure of the ring system.

References

  • Title : Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source : RSC Medicinal Chemistry (2020) URL :[Link]

  • Title : Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source : Archiv der Pharmazie (2023) URL :[Link]

  • Title: Compounds useful as kinase inhibitors (US10918622B2)
Application

Application Note: Selective Boc Deprotection of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Objective: To provide field-validated, chemoselective protocols for the removal of the N1-Boc protecting group from 3-amino-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Researchers, and Drug Development Professionals Objective: To provide field-validated, chemoselective protocols for the removal of the N1-Boc protecting group from 3-amino-4-cyanopyrazole scaffolds without inducing transamidation (Boc migration) or nitrile hydration.

Chemical Context & Chemoselectivity Challenges

The 3-amino-4-cyanopyrazole core is a privileged heterocyclic scaffold in medicinal chemistry. It serves as a critical synthetic precursor for pyrazolo[3,4-d]pyrimidines (purine bioisosteres) and is a key intermediate in the synthesis of prescribed medications such as the xanthine oxidase inhibitor Allopurinol[1].

To manipulate this scaffold, the N1 position is frequently protected with a tert-butoxycarbonyl (Boc) group, yielding tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate . While Boc removal is typically a routine transformation, the presence of the C3-primary amine and the C4-nitrile introduces two severe chemoselectivity risks:

  • N1 N3 Boc Migration (Transamidation): Under standard basic conditions (e.g., K2​CO3​ , NaH ) or elevated temperatures, the exocyclic C3-amine acts as a nucleophile. It can attack the highly electrophilic N1-Boc carbonyl, leading to an irreversible intramolecular or intermolecular migration to form the undesired 3-(Boc-amino)-4-cyanopyrazole.

  • Nitrile Hydration: The C4-cyano group is highly susceptible to acid-catalyzed or base-catalyzed hydrolysis. The use of strong aqueous acids (such as aqueous HCl ) will rapidly hydrate the nitrile, yielding 3-amino-1H-pyrazole-4-carboxamide.

Mechanistic Rationale for Optimal Deprotection

To establish a self-validating and high-yielding workflow, the deprotection strategy must actively suppress both nucleophilic attack by the C3-amine and hydrolysis of the C4-nitrile.

Strategy A: Anhydrous Acidic Cleavage By utilizing anhydrous Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), the absence of water completely prevents nitrile hydration. Crucially, the highly acidic environment immediately protonates the C3-amino group (forming −NH3+​ ). This eliminates the amine's nucleophilicity, structurally forbidding the N1 N3 Boc migration.

Strategy B: Mild Reductive Cleavage A highly selective, base-free alternative utilizes Sodium Borohydride ( NaBH4​ ) in absolute Ethanol[2]. Unlike aliphatic Boc groups, the N-Boc group on an azole possesses enhanced electrophilicity at the carbonyl carbon because the azole ring acts as an excellent leaving group[3]. The hydride from BH4−​ selectively attacks the Boc carbonyl, releasing the free pyrazole and tert-butyl formate. Because the conditions are mildly reductive and non-thermal, the C4-cyano group remains completely intact, and Boc migration is bypassed[2][3].

Workflow Visualization

G SM tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate (Starting Material) Mig 3-(Boc-amino)-4-cyano- 1H-pyrazole (Undesired Migration) SM->Mig Basic/Thermal (Nucleophilic C3-NH2) Hyd 3-amino-1H-pyrazole- 4-carboxamide (Undesired Hydration) SM->Hyd Aqueous Acid (Nitrile Hydrolysis) Prod 3-amino-4-cyano- 1H-pyrazole (Desired Product) SM->Prod Anhydrous TFA/DCM or NaBH4/EtOH

Figure 1: Reaction pathways for N1-Boc deprotection, highlighting chemoselectivity challenges.

Validated Experimental Protocols

Protocol A: Anhydrous Acidic Cleavage (TFA/DCM)

Use this protocol when the substrate does not contain other acid-sensitive functional groups (e.g., trityl, PMB, or silyl ethers).

  • Preparation: Dissolve tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.1 M under an inert argon or nitrogen atmosphere.

  • Acid Addition: Cool the reaction vessel to 0 °C using an ice bath. Slowly add anhydrous Trifluoroacetic Acid (TFA) dropwise to achieve a 1:4 (v/v) ratio of TFA to DCM.

    • Causality Insight: Cooling minimizes exothermic degradation and controls the rate of isobutylene gas evolution, ensuring a clean cleavage profile without localized heating that could trigger side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours. Track the consumption of the starting material via LC-MS or TLC (eluent: 1:1 EtOAc/Hexane).

  • Workup: Concentrate the mixture under reduced pressure to remove DCM and excess TFA. To azeotropically remove residual TFA, co-evaporate the crude residue with toluene (3 × 10 mL).

  • Neutralization: Dissolve the resulting TFA-salt in a minimal volume of methanol and neutralize by stirring with a basic ion-exchange resin (e.g., Amberlyst A21) for 30 minutes, or partition between Ethyl Acetate and saturated aqueous NaHCO3​ .

  • Isolation: Filter the resin (if used), concentrate the filtrate, and dry under high vacuum to afford the free base of 3-amino-4-cyanopyrazole.

Protocol B: Mild Reductive Cleavage ( NaBH4​ /EtOH)

Use this protocol when orthogonal deprotection is required, specifically if the molecule contains acid-labile moieties that must be preserved[2].

  • Preparation: Suspend tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) in absolute Ethanol (EtOH) to a concentration of 0.2 M.

    • Causality Insight: Absolute ethanol is strictly required. The presence of water will lead to competitive hydrolysis of the borohydride reagent and risks hydrating the C4-nitrile over extended reaction times.

  • Reagent Addition: Add Sodium Borohydride ( NaBH4​ , 1.5 eq) portion-wise at room temperature.

    • Causality Insight: A slight excess of NaBH4​ ensures complete conversion. The C4-nitrile is highly resistant to reduction by NaBH4​ alone (which typically requires transition metal additives like CoCl2​ to reduce nitriles), ensuring perfect chemoselectivity[2].

  • Reaction: Stir the mixture at room temperature for 4 to 5 hours. Mild effervescence may be observed.

  • Quenching & Workup: Carefully quench the reaction by adding a small volume of acetone to consume unreacted NaBH4​ . Evaporate the ethanol under reduced pressure.

  • Isolation: Partition the resulting residue between Ethyl Acetate and water. Extract the aqueous layer twice with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Comparative Data Summary

ParameterProtocol A: Anhydrous Acidic (TFA/DCM)Protocol B: Reductive ( NaBH4​ /EtOH)
Reagents TFA, Anhydrous DCM NaBH4​ , Absolute EtOH
Temperature 0 °C Room TemperatureRoom Temperature
Reaction Time 2 – 4 hours4 – 5 hours
Primary Mechanism Acid-catalyzed eliminationHydride nucleophilic attack on Boc carbonyl
Risk of N-Migration None (C3-amine is protonated)None (Mild conditions, fast cleavage)
Risk of Hydration Low (Requires strictly anhydrous conditions)None
Typical Yield 90 – 95%92 – 98%
Strategic Advantage Highly scalable, volatile byproductsOrthogonal to acid-sensitive protecting groups

Analytical Tracking & Troubleshooting

To ensure the integrity of the deprotection, utilize the following self-validating analytical checks:

  • Mass Spectrometry (LC-MS): The desired product (3-amino-4-cyanopyrazole) will show an [M+H]+ of 109.1 m/z .

  • Identifying Migration: If N1 N3 migration occurred, the mass will remain identical to the starting material ( [M+H]+ 209.1 m/z ), but the retention time on reverse-phase HPLC will shift significantly, and the 1H -NMR will show the Boc methyl singlet (~1.50 ppm) persisting.

  • Identifying Hydration: If the nitrile was hydrated, the mass will shift to [M+H]+ 127.1 m/z , indicating the formation of the carboxamide. Ensure all solvents are strictly anhydrous to prevent this.

References

  • Gerokonstantis, D.-T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. URL:[Link]

  • Jampilek, J., et al. (2014). Prescribed drugs containing nitrogen heterocycles: an overview. National Center for Biotechnology Information (NCBI) / PMC. URL:[Link]

Sources

Method

Advanced Cross-Coupling Strategies Utilizing tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate in Drug Discovery

Introduction and Mechanistic Insights The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. tert-Butyl 3-amino-4-cyano-1H-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) serves as a highly versatile, orthogonally protected building block for these endeavors.

To effectively utilize this compound in cross-coupling reactions, one must understand the causality behind its structural features:

  • The N1-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position serves a dual purpose. First, it prevents unwanted N-arylation or N-alkylation at the pyrazole core during transition-metal catalysis. Second, it disrupts the inherent tautomerism of the pyrazole ring, locking the molecule into a single reactive tautomer and significantly enhancing its solubility in non-polar organic solvents like toluene and 1,4-dioxane.

  • The C4-Cyano Group: The cyano group exerts a strong electron-withdrawing effect (-I, -M) on the pyrazole ring. This drastically reduces the pKa and the nucleophilicity of the adjacent C3-amine. Consequently, standard alkylation or unoptimized Buchwald-Hartwig conditions often fail. However, the cyano group is a highly valuable latent electrophile; post-coupling, it can be condensed with formamide or guanidine to yield pyrazolo[3,4-d]pyrimidines , a privileged scaffold known to competitively bind the ATP pocket of Janus kinases (JAK) and AXL receptor tyrosine kinases [1].

Workflow SM tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate Path1 Direct C-N Bond Formation SM->Path1 Path2 C-C Bond Formation via Halide SM->Path2 BH Buchwald-Hartwig Amination (Pd-Catalyzed) Path1->BH Sandmeyer Sandmeyer Iodination (t-BuONO, I2) Path2->Sandmeyer Cyclization Cyclization with C4-Cyano (Pyrazolo[3,4-d]pyrimidines) BH->Cyclization Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Sandmeyer->Suzuki Suzuki->Cyclization

Caption: Workflow for divergent cross-coupling and cyclization of the 3-amino-4-cyanopyrazole scaffold.

Direct C-N Bond Formation: Buchwald-Hartwig Amination

Because the C3-amine is highly electron-deficient, oxidative addition of an aryl halide to the Pd(0) species is straightforward, but the subsequent amine coordination and reductive elimination steps are thermodynamically challenging.

Ligand Selection Causality: Monodentate ligands (e.g., SPhos, RuPhos) often lead to β-hydride elimination or stalling at the Pd(II)-amido complex. Bidentate ligands with a wide bite angle, specifically Xantphos (bite angle ~111°), force the palladium center into a distorted square-planar geometry. This steric strain drastically lowers the activation energy required for the reductive elimination of the electron-deficient amine, making it the optimal ligand [2].

Quantitative Data: Condition Optimization

Table 1: Optimization of Buchwald-Hartwig Amination Conditions (Reaction of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate with 4-bromoanisole)

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)
1Pd2(dba)3BINAPCs2CO3Toluene10015
2Pd(OAc)2RuPhosNaOtBu1,4-Dioxane10032
3Pd2(dba)3 Xantphos Cs2CO3 1,4-Dioxane 100 84
4Pd2(dba)3XantphosK3PO41,4-Dioxane10061
Protocol A: Optimized Buchwald-Hartwig Coupling

Self-Validating System: This protocol utilizes visual cues (color changes indicating catalyst state) and distinct TLC shifts to ensure reaction fidelity without requiring immediate LC-MS analysis.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 mmol), the aryl halide (1.2 mmol), Pd2(dba)3 (0.025 mmol, 2.5 mol% yielding 5 mol% Pd), Xantphos (0.05 mmol, 5 mol%), and anhydrous Cs2CO3 (2.0 mmol).

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the tube under high vacuum for 5 minutes, then backfill with dry Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; strict anaerobiosis prevents catalyst death.

  • Solvent Addition: Inject anhydrous, degassed 1,4-dioxane (5.0 mL) through the septum.

  • Reaction Initiation: Replace the septum with a Teflon screw cap under an Argon stream. Submerge the tube in a pre-heated oil bath at 100 °C.

  • In-Process Validation: Observe the solution color. A healthy active Pd(0)-Xantphos catalytic cycle will maintain a deep red/burgundy color. If the solution turns jet-black and precipitates form within the first 30 minutes, palladium black has crashed out due to oxygen ingress or solvent impurity.

  • Monitoring: After 4 hours, sample 10 µL of the mixture, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 50% EtOAc in Hexanes). The starting pyrazole is highly UV-active and polar (Rf ~0.2). The product will appear as a new, less polar UV-active spot (Rf ~0.5).

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove inorganic salts and Pd residue. Concentrate the filtrate in vacuo and purify via flash column chromatography.

C-C Bond Formation: Sandmeyer Iodination & Suzuki-Miyaura Coupling

To achieve C-C coupling at the C3 position, the primary amine must first be converted into a halide. Standard aqueous Sandmeyer conditions (NaNO2 / aqueous HCl) are incompatible here because the acidic environment will rapidly cleave the N1-Boc protecting group.

Causality for Non-Aqueous Diazotization: We employ a non-aqueous radical-polar crossover methodology using tert-butyl nitrite (t-BuONO) as the diazotizing agent and molecular iodine (I2) or diiodomethane (CH2I2) as the halogen source. This neutral, anhydrous environment preserves the Boc group while efficiently converting the amine to an iodide [3].

Protocol B: Non-Aqueous Sandmeyer Iodination
  • Preparation: Dissolve tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 mmol) in anhydrous acetonitrile (5.0 mL) in a round-bottom flask under Argon.

  • Halogen Source: Add molecular iodine (I2) (1.5 mmol) and CuI (0.1 mmol) to the solution. Stir until fully dissolved (deep purple solution).

  • Diazotization: Cool the flask to 0 °C. Dropwise, add tert-butyl nitrite (1.5 mmol) via syringe.

  • Self-Validation (Gas Evolution): Upon addition of t-BuONO, you must observe immediate and sustained bubbling. This is the evolution of nitrogen gas (N2) as the diazonium intermediate decomposes into a highly reactive radical/cation, confirming the reaction is proceeding.

  • Completion: Warm the reaction to room temperature and stir for 2 hours. Quench with saturated aqueous sodium thiosulfate (Na2S2O3) to reduce unreacted iodine (the solution will change from dark purple/brown to pale yellow). Extract with dichloromethane, dry over Na2SSO4, and concentrate.

Quantitative Data: Suzuki-Miyaura Substrate Scope

Once the 3-iodo-4-cyanopyrazole intermediate is isolated, it undergoes efficient Suzuki-Miyaura cross-coupling. The electron-deficient nature of the pyrazole ring (exacerbated by the cyano group) makes the C3-I bond highly susceptible to oxidative addition by Pd(0).

Table 2: Substrate Scope for Suzuki-Miyaura Coupling (Post-Sandmeyer)

EntryBoronic Acid PartnerCatalyst (5 mol%)Base (2.0 eq)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl2K2CO3488
24-Methoxyphenylboronic acidPd(dppf)Cl2K2CO3492
33-Pyridinylboronic acidPd(PPh3)4Na2CO3876
4Methylboronic acidPd(dppf)Cl2K2CO31245

Note: Aliphatic boronic acids (Entry 4) undergo slower transmetalation and are prone to competing protodeboronation, resulting in lower yields.

Downstream Application: Kinase Inhibitor Synthesis

The ultimate utility of functionalizing tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate lies in its downstream cyclization. Following cross-coupling (and subsequent Boc deprotection using 20% TFA in DCM), the C4-cyano group and the adjacent C3-substituent can be condensed with formamide at 180 °C (microwave irradiation) to form pyrazolo[3,4-d]pyrimidines .

These fused heterocycles are potent, ATP-competitive inhibitors of the JAK-STAT signaling pathway, which is heavily implicated in autoimmune diseases and myeloproliferative neoplasms.

Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor JAK JAK Kinase Receptor->JAK STAT STAT Dimerization JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Pyrazolo-pyrimidine Inhibitor Inhibitor->JAK

Caption: Inhibition of the canonical JAK-STAT signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

References

  • Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Chemical Reviews (ACS Publications) URL:[Link]

Application

Application Note: Functionalization of the Amino Group in tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Executive Summary tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a highly versatile, yet synthetically challenging, building block used extensively in medicinal chemistry. It serves as a critical precursor for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is a highly versatile, yet synthetically challenging, building block used extensively in medicinal chemistry. It serves as a critical precursor for the synthesis of pyrazolo[3,4-d]pyrimidines, which are prominent purine isosteres utilized in the development of kinase inhibitors and adenosine receptor antagonists[1].

The primary synthetic challenge lies in the electronic deactivation of the C3-amino group. The adjacent C4-cyano group exerts a strong electron-withdrawing effect, which, combined with the electron-deficient nature of the Boc-protected pyrazole ring, drastically reduces the nucleophilicity of the amine[1]. Furthermore, the N1-Boc (tert-butyloxycarbonyl) protecting group introduces chemoselectivity constraints, requiring conditions that avoid premature acid-catalyzed cleavage or base-mediated E1cB elimination. This application note details field-proven, self-validating protocols for the chemoselective functionalization of this deactivated amino group via acylation, reductive amination, and urea formation.

Mechanistic Insights & Reactivity Profile

To successfully functionalize this molecule, researchers must design reaction conditions that overcome its inherent thermodynamic and kinetic barriers:

  • Overcoming Poor Nucleophilicity (Acylation): Standard acylation with acid chlorides and weak bases (like triethylamine) often stalls. The addition of 4-Dimethylaminopyridine (DMAP) is mandatory. DMAP acts as a nucleophilic catalyst, generating a highly electrophilic N-acylpyridinium intermediate that forces the reaction forward[2].

  • Preventing Over-Alkylation (Alkylation): Direct alkylation of the 3-amino group using alkyl halides and strong bases (e.g., NaH) frequently leads to complex mixtures of mono- and di-alkylated products, as well as competitive Boc-deprotection. Reductive amination using sodium triacetoxyborohydride (STAB) ensures strict mono-alkylation by forming an imine intermediate that is selectively reduced, maintaining the integrity of the Boc group under mildly acidic conditions[3].

  • Facilitating Cyclization (Urea Formation): Reacting the amine with an isocyanate yields a 3-ureido derivative. This intermediate is highly valuable; upon subsequent Boc deprotection and base-catalyzed cyclization, the urea nitrogen attacks the adjacent cyano group, constructing the fused pyrazolo[3,4-d]pyrimidine scaffold[4],[5].

Workflow Visualization

G SM tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate Acylation N-Acylation (R-COCl, DMAP) SM->Acylation Electrophilic Substitution Alkylation Reductive Amination (R-CHO, STAB) SM->Alkylation Imine Reduction Urea Urea Formation (R-NCO, DIPEA) SM->Urea Nucleophilic Addition Prod1 3-Amido-4-cyano Derivative Acylation->Prod1 Prod2 3-(Alkylamino)-4-cyano Derivative Alkylation->Prod2 Prod3 3-Ureido-4-cyano Derivative Urea->Prod3 Cyclization Intramolecular Cyclization (Base/Heat) Prod3->Cyclization -Boc Deprotection & Ring Closure Pyrazolo Pyrazolo[3,4-d]pyrimidine Scaffold Cyclization->Pyrazolo

Divergent functionalization pathways of the 3-amino group leading to diverse heterocyclic scaffolds.

Experimental Protocols

Protocol 1: Chemoselective N-Acylation

Objective: Synthesize the 3-amido derivative while preserving the N1-Boc group. Causality: Pyridine acts as the primary acid scavenger, while a catalytic amount of DMAP dramatically accelerates the acylation of the deactivated amine. Dichloromethane (DCM) is used as a non-polar aprotic solvent to stabilize the transition state.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M).

  • Base Addition: Add anhydrous pyridine (2.0 equiv) and DMAP (0.1 equiv). Stir for 5 minutes at 0 °C.

  • Electrophile Addition: Slowly add the desired acyl chloride (1.2 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should cleanly convert to a higher Rf product spot.

  • Workup: Quench the reaction with a 5% aqueous citric acid solution (to remove pyridine without cleaving the Boc group). Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Reductive Amination for Mono-Alkylation

Objective: Achieve strict mono-alkylation to form a secondary amine. Causality: STAB is a mild reducing agent that selectively reduces the transient imine over the starting aldehyde. A catalytic amount of acetic acid (AcOH) facilitates imine formation but is too weak to cleave the Boc group at room temperature[3].

  • Imine Formation: Dissolve the starting pyrazole (1.0 equiv, 10 mmol) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 equiv). Stir at room temperature for 2 hours to allow imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 equiv) in small portions to manage mild hydrogen gas evolution.

  • Reaction: Stir at room temperature for 12 hours. Self-Validation: LC-MS analysis should show the mass of the desired secondary amine [M+H]+ without any tertiary amine (di-alkylated) byproducts.

  • Workup: Carefully quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy unreacted STAB. Extract with EtOAc (3x). Wash with brine, dry over MgSO₄, and purify via flash column chromatography.

Protocol 3: Urea Formation & Pre-Cyclization

Objective: Form a 3-ureido intermediate for downstream pyrazolo[3,4-d]pyrimidine synthesis. Causality: Isocyanates are highly reactive electrophiles. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to increase the electron density of the pyrazole amine without attacking the isocyanate[4].

  • Preparation: Dissolve the starting pyrazole (1.0 equiv, 10 mmol) in anhydrous THF (0.2 M).

  • Reagent Addition: Add DIPEA (1.5 equiv) followed by the desired isocyanate (1.2 equiv).

  • Reaction: Heat the mixture to 60 °C for 8 hours. Self-Validation: The formation of a white precipitate (the urea product) often occurs as the reaction progresses, indicating successful conversion.

  • Workup: Cool to room temperature. If a precipitate has formed, filter and wash with cold THF. If no precipitate forms, concentrate the solvent and purify via recrystallization (EtOH/Water) or chromatography.

Quantitative Data Summary

The following table summarizes the expected outcomes and chemoselectivity parameters for the functionalization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate based on the protocols provided.

Functionalization TypeKey ReagentsCatalyst / AdditiveChemoselectivity (Boc Preservation)Typical YieldDownstream Utility
N-Acylation Acyl Chloride, PyridineDMAP (0.1 eq)Excellent (Neutral/Mildly Basic)75 - 88%Amide libraries, Kinase hinge binders
Reductive Amination Aldehyde, NaBH(OAc)₃AcOH (0.1 eq)Excellent (Mildly Acidic)65 - 80%Solubilizing group attachment
Urea Formation Isocyanate, DIPEANoneExcellent (Basic)80 - 95%Precursor to Pyrazolo[3,4-d]pyrimidines

References

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists.Università degli Studi di Trieste.
  • Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines.Electronics and Books.
  • Prescribed drugs containing nitrogen heterocycles: an overview.National Institutes of Health (NIH).
  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles.American Chemical Society (ACS).
  • Synthetic Methods towards Energetic Heterocyclic N-Oxides via Several Cyclization Reactions.MDPI.

Sources

Method

Application Notes and Protocols for the Scale-Up Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and metabolic stability.[1] Since its initial synthesis, derivatives of pyrazole have been integral to the development of a multitude of therapeutic agents across various disease areas, including inflammation, oncology, and infectious diseases. The compound of interest, tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, is a key building block in the synthesis of complex pharmaceutical intermediates. The strategic installation of the tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen facilitates regioselective functionalization at other positions, a critical step in the construction of targeted drug candidates.

This guide provides a comprehensive, in-depth technical overview for the scale-up synthesis of this valuable intermediate, designed for researchers, scientists, and professionals in the field of drug development and chemical manufacturing. The protocols herein are presented with a focus on causality, safety, and scalability, reflecting field-proven insights for robust and reproducible execution.

Synthetic Strategy: A Two-Step Approach to a Key Intermediate

The synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is most efficiently achieved through a two-step sequence. This strategy prioritizes the use of readily available starting materials and scalable reaction conditions.

Step 1: Synthesis of 3-Amino-4-cyano-1H-pyrazole. This foundational step involves the cyclocondensation reaction between (ethoxymethylene)malononitrile and hydrazine hydrate. This is a classic and high-yielding method for the formation of the 3-aminopyrazole core.[2]

Step 2: Regioselective N1-Boc Protection. The second step is the crucial regioselective protection of the pyrazole ring at the N1 position using di-tert-butyl dicarbonate (Boc₂O). This step is critical for enabling subsequent synthetic transformations.

Synthetic_Workflow Start (Ethoxymethylene)malononitrile + Hydrazine Hydrate Intermediate 3-Amino-4-cyano-1H-pyrazole Start->Intermediate Cyclocondensation Final_Product tert-Butyl 3-amino-4-cyano-1H- pyrazole-1-carboxylate Intermediate->Final_Product N1-Boc Protection Reagent Di-tert-butyl dicarbonate (Boc₂O) + DMAP (cat.) Reagent->Final_Product

Caption: Synthetic workflow for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

PART 1: Detailed Experimental Protocols

Protocol 1: Scale-Up Synthesis of 3-Amino-4-cyano-1H-pyrazole

This protocol details the synthesis of the key intermediate, 3-amino-4-cyano-1H-pyrazole, on a multi-gram scale.

Materials and Equipment:

  • (Ethoxymethylene)malononitrile

  • Hydrazine hydrate (~64% hydrazine)

  • Ethanol (200 proof)

  • Large reaction vessel with mechanical stirring, heating mantle, and reflux condenser

  • Ice bath

  • Büchner funnel and vacuum flask

  • Drying oven

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermocouple, and a reflux condenser with (ethoxymethylene)malononitrile (100 g, 0.82 mol) and ethanol (500 mL).

  • Reagent Addition: Begin stirring the mixture to form a solution. In a separate dropping funnel, add hydrazine hydrate (50 g, ~1.0 mol).

  • Controlled Reaction: Slowly add the hydrazine hydrate to the stirred ethanol solution over a period of 30-45 minutes. The reaction is exothermic, and the internal temperature should be monitored and maintained below 40°C, using a water bath for cooling if necessary.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Crystallization and Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1-2 hours to facilitate the precipitation of the product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold ethanol (2 x 100 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is typically high, in the range of 85-95%.

Protocol 2: Regioselective N1-Boc Protection of 3-Amino-4-cyano-1H-pyrazole

This protocol describes the regioselective protection of the pyrazole nitrogen at the N1 position. The use of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for this transformation. The mechanism involves the activation of Boc₂O by DMAP, making it more susceptible to nucleophilic attack by the pyrazole nitrogen.[3]

Materials and Equipment:

  • 3-Amino-4-cyano-1H-pyrazole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Acetonitrile (anhydrous)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry 2 L round-bottom flask, dissolve 3-amino-4-cyano-1H-pyrazole (80 g, 0.74 mol) in anhydrous acetonitrile (800 mL).

  • Catalyst and Reagent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (4.5 g, 0.037 mol, 0.05 eq) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O) (178 g, 0.81 mol, 1.1 eq) over 30 minutes. Gas evolution (CO₂) will be observed.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material.

  • Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Work-up and Purification: To the resulting residue, add ethyl acetate (500 mL) and wash with a 5% citric acid solution (2 x 200 mL) to remove DMAP, followed by a saturated sodium bicarbonate solution (2 x 200 mL), and finally brine (200 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/heptane to afford tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate as a crystalline solid.

PART 2: Process Safety and Scale-Up Considerations

Scaling up chemical syntheses requires a thorough understanding of potential hazards and optimization of process parameters.

Safety Precautions
  • Hydrazine Hydrate: Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[4][5] Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a flame-resistant lab coat, chemical-resistant gloves (butyl rubber is recommended), and chemical safety goggles with a face shield.[6][7] Avoid contact with skin, eyes, and clothing.[1]

  • (Ethoxymethylene)malononitrile: This compound is a lachrymator and should be handled in a fume hood.

  • Di-tert-butyl dicarbonate (Boc₂O): Boc₂O is a flammable solid and can cause skin and eye irritation.[7] The reaction with DMAP generates carbon dioxide gas, so the reaction should not be performed in a sealed vessel.[3]

  • General Handling: All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure safety, especially when handling flammable solvents.

Scale-Up and Optimization Insights
  • Temperature Control: The exothermic nature of the cyclocondensation reaction (Protocol 1) necessitates careful temperature control during the addition of hydrazine hydrate, especially on a larger scale. Utilizing a jacketed reactor with a cooling system is highly recommended.

  • Purification Strategy: While column chromatography is suitable for small-scale purification, it is often impractical for large-scale synthesis. Recrystallization is the preferred method for purifying both the intermediate and the final product on a larger scale.[8] Experimenting with different solvent systems may be necessary to optimize yield and purity.

  • Reagent Purity: The purity of the starting materials, particularly (ethoxymethylene)malononitrile, can significantly impact the yield and purity of the final product. It is advisable to use high-purity reagents for scale-up.

  • Waste Disposal: All chemical waste, including solvents and reaction byproducts, must be disposed of in accordance with local environmental regulations.[7]

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Appearance Melting Point (°C) Expected Yield
3-Amino-4-cyano-1H-pyrazoleC₄H₄N₄108.11Off-white to tan crystalline solid172-174[2]85-95%
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylateC₉H₁₁N₃O₂209.23White to off-white solidNot widely reported70-85%

Conclusion

The two-step synthetic route detailed in this application note provides a robust and scalable method for the preparation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. By carefully controlling reaction conditions and adhering to the outlined safety precautions, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications in the pursuit of novel therapeutics.

References

  • Finar, I. L. (2009). Organic Chemistry, Volume 1: Fundamental Principles.
  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. EH&S. Retrieved from [Link]

  • Hoo Chemtec. (2026, March 2). Hydrazine Hydrate Safety: Is It Flammable and How to Handle It Correctly. Retrieved from [Link]

  • MDPI. (2022, December 26). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan. Molecules, 28(1), 226.
  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectroscopic characterization, and antimicrobial activities of some new 1,3,4-trisubstituted-1H-pyrazole derivatives. European Journal of Medicinal Chemistry, 45(4), 1323-1331.
  • IntechOpen. (2016, June 30). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Baxendale, I. R., Cheung, E. Y., Kappe, C. O., & Ley, S. V. (2007). Flow and batch mode focused microwave synthesis of 5-amino-4-cyanopyrazoles and their further conversion to 4-aminopyrazolopyrimidines.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP). Retrieved from [Link]

  • Google Patents. (n.d.). DE1904894C3 - Process for the preparation of 3-amino-4-carboxamido-pyrazoles.
  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Digital Commons@ETSU. (2014, April 23). Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Asian Journal of Pharmacy and Technology. (2020, May 6). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Retrieved from [Link]

  • Darcy & Roy Press. (2022, June 22). Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017060787A1 - Process for preparation of aminopyrazole.
  • Organic Syntheses Procedure. (n.d.). via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2017, September 1). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). CN101475533B - One-pot clean production method for 3-amino pyrazole-4-pyrazolecarboxamide Hemisulfate.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chemoselective challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chemoselective challenges of pyrazole protection.

The synthesis of tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate via the Boc-protection of 3-amino-4-cyanopyrazole is a critical node in the development of kinase inhibitors and adenosine receptor antagonists. This reaction presents unique regioselectivity and stability challenges. Rather than providing a basic recipe, this center explores the causality behind each parameter, ensuring your workflows are robust, reproducible, and self-validating.

Mechanistic Overview & Parameter Optimization

The pyrazole ring contains two endocyclic nitrogens (N1 and N2) and an exocyclic amine at C3. The electron-withdrawing cyano group at C4 delocalizes the lone pair of the C3-amine, making the endocyclic N1 position thermodynamically and kinetically preferred for electrophilic attack[1]. However, improper stoichiometric or thermal control easily leads to over-Bocylation or product degradation.

Quantitative Data Presentation: Reaction Parameters
ParameterStandard ConditionOptimized ConditionMechanistic Rationale
Solvent DCM or DMFTHF or PEG-400THF provides excellent solubility for the polar starting material. PEG-400 serves as a green alternative that enhances reaction kinetics[2].
Base NaH or TEADIPEA (1.2 eq) + DMAP (0.05 eq)DIPEA is sterically hindered, preventing nucleophilic side reactions. DMAP acts as a highly efficient acyl transfer catalyst[3].
Boc₂O Stoichiometry 1.20 – 1.50 eq1.00 – 1.05 eqStrict stoichiometric control prevents over-Bocylation at the exocyclic C3-amine or the N2 position[1].
Temperature Room Temperature0 °C (addition) → RTKinetic control during the exothermic Boc₂O addition minimizes the formation of di-Boc byproducts.
Purification Eluent Standard EtOAc/Hexane1% TEA in EtOAc/HexaneN-Boc pyrazoles are acid-labile. TEA neutralizes the acidic sites on silica gel, preventing spontaneous deprotection[1].
Reaction Workflow & Logic

G Start 3-amino-4-cyanopyrazole Step1 Add Solvent (THF/PEG-400) & Base (DIPEA + cat. DMAP) Start->Step1 Step2 Add Boc2O (1.05 eq) at 0°C, then warm to RT Step1->Step2 Monitor TLC / LCMS Monitoring Step2->Monitor Decision1 Multiple Spots? (Over-Bocylation) Monitor->Decision1 Fix1 Reduce Boc2O to 1.0 eq Maintain 0°C longer Decision1->Fix1 Yes Decision2 Incomplete Conversion? Decision1->Decision2 No Fix1->Monitor Fix2 Add 0.05 eq DMAP Do NOT add excess Boc2O Decision2->Fix2 Yes Purify Column Chromatography (Pre-treat silica with 1% TEA) Decision2->Purify No Fix2->Monitor Success tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate Purify->Success

Workflow and troubleshooting logic for the regioselective N-Boc protection of 3-amino-4-cyanopyrazole.

Self-Validating Experimental Protocol

This protocol incorporates built-in analytical checkpoints to ensure the reaction trajectory is correct before proceeding to the next step.

Step 1: Substrate Solubilization

  • Action: In an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-4-cyanopyrazole (10.0 mmol) in 25 mL of anhydrous THF (or PEG-400 for a green alternative).

  • Causality: THF ensures complete solvation of the polar pyrazole, preventing localized concentration gradients that lead to over-reaction.

  • Validation Checkpoint: The solution must be completely clear. If particulate matter remains, gently sonicate or add an additional 5 mL of THF.

Step 2: Base Activation

  • Action: Add N,N-diisopropylethylamine (DIPEA) (12.0 mmol) and 4-dimethylaminopyridine (DMAP) (0.5 mmol). Stir for 10 minutes at room temperature.

  • Causality: DIPEA acts as the primary proton scavenger. Its steric bulk prevents it from acting as a competing nucleophile. DMAP acts as an acyl transfer catalyst, forming an active N-Boc-pyridinium intermediate[3].

Step 3: Controlled Electrophilic Addition

  • Action: Cool the reaction vessel to 0 °C using an ice-water bath. Dissolve Di-tert-butyl dicarbonate (Boc₂O) (10.5 mmol) in 5 mL of anhydrous THF. Add this solution dropwise over 15–20 minutes.

  • Causality: The reaction is exothermic. Low temperatures ensure kinetic control, directing the Boc group strictly to the more nucleophilic endocyclic N1 position.

Step 4: Reaction Propagation and Monitoring

  • Action: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • Validation Checkpoint: Perform TLC (Eluent: 50% EtOAc in Hexanes). You should observe the disappearance of the baseline starting material and the appearance of a single new spot (Rf ~0.4). If a higher-running spot appears (Rf ~0.7), di-Boc formation has initiated.

Step 5: Quench and Extraction

  • Action: Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Causality: NH₄Cl neutralizes the basic environment without being acidic enough to cleave the newly formed N-Boc group.

Step 6: pH-Buffered Purification

  • Action: Purify the crude residue via silica gel column chromatography using a gradient of 10% to 30% EtOAc in Hexanes containing 1% Triethylamine (TEA).

  • Causality: N-Boc pyrazoles are highly acid-labile. TEA neutralizes the acidic silanol groups on the silica gel, preventing on-column deprotection[1].

Troubleshooting Guides

Q: My TLC shows multiple new spots. How do I correct over-Bocylation? A: Over-Bocylation (di- or tri-Boc protection) occurs when the exocyclic C3-amine or the N2 position reacts with excess Boc₂O. To prevent this, strictly limit Boc₂O to 1.00 – 1.05 equivalents. If over-Bocylation has already occurred, you can selectively cleave the exocyclic Boc group by treating the crude mixture with a mild base (e.g., K₂CO₃ in MeOH) for a short duration, as the endocyclic N-Boc is typically more stable under mild basic conditions than the exocyclic carbamate.

Q: The reaction stalls at 70% conversion. Should I add more Boc₂O? A: No. Adding more Boc₂O will likely drive the already-formed product into a di-Boc state rather than pushing the starting material to completion. Instead, the stall is usually due to catalyst quenching or poor solubility. Add an additional 0.05 equivalents of DMAP and elevate the temperature slightly to 30 °C.

Q: I lost my product during silica gel purification. Where did it go? A: It degraded back to the starting material. N-Boc pyrazoles act as active esters because the pyrazole ring is an excellent leaving group. The inherent acidity of standard silica gel is sufficient to catalyze the cleavage of the Boc group. Always pre-treat your silica gel and spike your running solvent with 1% TEA[1].

Frequently Asked Questions (FAQs)

Q: Why is the endocyclic N1 position favored over the exocyclic C3-amine? A: The electron-withdrawing cyano group at the C4 position strongly delocalizes the lone pair of the adjacent C3-amine through resonance. This significantly reduces the nucleophilicity of the exocyclic amine, making the endocyclic N1 nitrogen the most kinetically and thermodynamically accessible site for electrophilic attack[1].

Q: Can I use PEG-400 instead of THF? A: Yes. PEG-400 is an excellent, eco-friendly alternative that has been shown to accelerate the protection of secondary amines in pyrazole nuclei. It acts as both a solvent and a phase-transfer catalyst, often resulting in higher yields and cleaner profiles than traditional halogenated solvents[2].

Q: How do I confirm the regiochemistry of the product? A: 2D NMR (specifically HMBC or NOESY) is required. In a NOESY spectrum, you should observe a spatial correlation between the tert-butyl protons of the Boc group and the C5-proton of the pyrazole ring, confirming N1 protection.

References
  • Source: researchgate.
  • Source: japsonline.
  • Source: units.
  • Source: organic-chemistry.

Sources

Optimization

Technical Support Center: A Guide to Troubleshooting Low Aqueous Solubility of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Document ID: TSC-PYR-SOL-001 Version: 1.0 Introduction This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering low aqueous solubility w...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSC-PYR-SOL-001

Version: 1.0

Introduction

This technical support guide provides a comprehensive framework for researchers, scientists, and drug development professionals encountering low aqueous solubility with tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. This molecule, while a valuable building block, possesses physicochemical characteristics that present significant formulation challenges. This document aims to provide a systematic, evidence-based approach to diagnose and overcome these solubility issues, ensuring the generation of reliable and reproducible data in your experimental systems. Our methodology is built on a foundation of understanding the molecule's inherent properties and applying logical, tiered formulation strategies.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial inquiries regarding the solubility of this compound.

Q1: What structural features of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate contribute to its poor aqueous solubility?

A1: The low aqueous solubility is a direct consequence of its molecular architecture. The molecule's structure presents a classic conflict between hydrophobic and hydrophilic regions. The large, non-polar tert-butyl group and the pyrazole ring system create a significant hydrophobic character, which is thermodynamically unfavorable for interaction with water. While the molecule possesses hydrogen bond donors (the amino -NH₂) and acceptors (the cyano -C≡N and carboxyl C=O groups), their influence is insufficient to overcome the dominant lipophilicity. This challenge is common among modern therapeutic candidates, with approximately 40% of marketed drugs and up to 90% of drugs in development pipelines being poorly water-soluble.[1][2]

Q2: What are the predicted physicochemical properties (logP, pKa) of this compound, and how do they guide our strategy?

A2: While experimentally determined values for this specific molecule are not widely published, we can make reliable predictions based on its functional groups.

  • Predicted logP (Lipophilicity): The octanol-water partition coefficient (logP) is predicted to be in the range of 1.5 to 2.5. This positive value indicates a preference for a lipid-like environment over an aqueous one, confirming its hydrophobic nature.

  • Predicted pKa (Ionization): The molecule has two key ionizable sites: the primary amino group and the pyrazole ring nitrogens. The primary amine is the most basic site, with a predicted pKa in the range of 2.5 to 4.0. This is a critical piece of information; at a physiological pH of 7.4, this amino group will be predominantly in its neutral, uncharged state, which is significantly less soluble than its protonated, cationic form. Understanding pKa is essential as pH modification is a primary strategy for solubility enhancement.[3]

Q3: Is it acceptable to simply use Dimethyl Sulfoxide (DMSO) to dissolve the compound for my aqueous-based assays?

A3: This is a common practice but requires careful management. DMSO is an excellent and powerful organic solvent for creating high-concentration stock solutions.[4] However, its use in the final aqueous assay buffer must be strictly controlled.

  • The Problem with Dilution: When a DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. If the final concentration of the compound exceeds its solubility limit in the aqueous buffer, it will precipitate, leading to inaccurate concentration determination and unreliable assay data.[5]

  • Assay Interference: High concentrations of DMSO can have direct, off-target effects in biological assays. It can alter enzyme activity, affect cell membrane permeability, and even act as an antioxidant or have anti-inflammatory effects, confounding your results.[6]

  • Best Practice: Prepare a high-concentration stock in 100% DMSO, but ensure the final concentration in your assay is as low as possible, typically ≤ 0.5% (v/v). Always include a "vehicle control" (assay buffer with the same final DMSO concentration) to account for any solvent effects.[5][6]

Part 2: A Systematic Troubleshooting Workflow

This section provides a tiered, logical approach to systematically address and improve the solubility of your compound.

Tier 1: Establishing a Quantitative Baseline

Question: How do I accurately determine the starting solubility of my compound in my specific experimental buffer?

Rationale: Before attempting any formulation changes, it is imperative to establish a quantitative baseline. This is achieved through a "kinetic solubility" measurement, which determines the concentration at which the compound begins to precipitate when diluted from a DMSO stock into your aqueous buffer. This value serves as the critical benchmark against which all improvement strategies will be measured.

Experimental Protocol: Kinetic Solubility Determination by Turbidimetry

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% DMSO to prepare a 10 mM stock solution. Ensure complete dissolution using gentle vortexing or sonication.

  • Plate Preparation: In a clear, 96-well microplate, add your primary aqueous assay buffer (e.g., PBS, pH 7.4) to wells A1 through H12.

  • Compound Addition: Add the 10 mM DMSO stock solution to the top row of the plate and perform serial dilutions down the plate to achieve a range of final compound concentrations (e.g., from 200 µM down to <1 µM).

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours. This allows the system to equilibrate and for any precipitation to form.

  • Analysis: Measure the absorbance (Optical Density, OD) of each well at a wavelength where the compound does not absorb (e.g., 620 nm) using a plate reader. An increase in OD indicates light scattering due to the formation of a precipitate.

  • Data Interpretation: The kinetic solubility is defined as the highest concentration at which the OD is not significantly different from the vehicle control.

Data Presentation: Hypothetical Kinetic Solubility Data

Concentration (µM)Optical Density (OD at 620 nm)Observation
2000.85Heavy Precipitate
1000.62Precipitate
500.31Hazy/Precipitate
250.15Slight Haze
12.5 0.05 Clear
6.250.05Clear
Vehicle Control0.05Clear
Tier 2: pH-Based Solubilization Strategy

Question: Can solubility be improved by adjusting the pH of the buffer?

Rationale: This is the most direct and often most effective initial strategy for ionizable compounds. Based on the predicted pKa of the primary amine (~2.5-4.0), decreasing the buffer pH below this value will protonate the amine, converting it to a charged ammonium salt (R-NH₃⁺). This charged species is significantly more polar and will exhibit dramatically increased solubility in water due to favorable ion-dipole interactions.

Experimental Workflow: pH-Dependent Solubility Profiling

Caption: Workflow for pH-dependent solubility optimization.

Data Presentation: Hypothetical pH-Solubility Profile

Buffer pHKinetic Solubility (µM)Fold Increase (vs. pH 7.4)
7.412.51x
6.0252x
5.0806.4x
4.0>200>16x
3.0>200>16x

Critical Consideration: While effective, this strategy is only viable if your biological system (e.g., cells, enzymes) is stable and functions correctly at the required acidic pH. Always validate your assay's performance in the optimized buffer.

Tier 3: Advanced Solubilization with Excipients

Question: If pH modification is not an option, what other formulation tools can be used?

Rationale: When pH cannot be altered, the use of pharmaceutical excipients is the next logical step. These are "inactive" ingredients that can increase the apparent solubility of a compound without chemically modifying it. Two of the most effective and widely used classes are cyclodextrins and surfactants.[7]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[8] They act as "molecular buckets," encapsulating the hydrophobic part of your drug molecule to form an "inclusion complex."[9][10] This complex presents a hydrophilic exterior to the water, dramatically increasing solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[9]

  • Surfactants: Surfactants (surface active agents) are amphiphilic molecules.[11] Above a certain concentration (the Critical Micelle Concentration or CMC), they self-assemble into spherical structures called micelles, which have a hydrophobic core and a hydrophilic shell.[12][13] The hydrophobic compound partitions into the core of the micelle, effectively solubilizing it in the bulk aqueous phase. Non-ionic surfactants like Polysorbate 80 (Tween 80) are generally preferred for biological assays due to lower toxicity.[13]

Experimental Workflow: Excipient Screening

G cluster_0 Tier 3: Excipient Screening Logic cluster_1 Primary Screening A Start: Solubility goal not met by pH modification. B Test 5% (w/v) HP-β-CD A->B C Test 1% (v/v) Tween 80 A->C D Analyze Results: Did either excipient meet the solubility target? B->D C->D E Outcome: Effective excipient identified. Proceed to concentration optimization. D->E  Yes F Secondary Strategy: Consider co-solvents (e.g., PEG400) or combination of excipients. D->F  No

Caption: Decision workflow for selecting a solubilizing excipient.

Data Presentation: Hypothetical Excipient Screening Results

Formulation (in PBS, pH 7.4)Kinetic Solubility (µM)Fold Increase (vs. Control)
Control (Buffer only)12.51x
1% (v/v) Tween 8065~5x
5% (w/v) HP-β-CD15012x
10% (w/v) HP-β-CD>200>16x

Part 3: Summary and Recommendations

Successfully working with tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate in aqueous media requires a systematic and informed approach to formulation.

  • Quantify the Problem: Do not rely on qualitative observations. Perform a kinetic solubility assay to establish a quantitative baseline.

  • Exploit Ionization: pH modification is the most powerful first-line strategy. Assess the pH tolerance of your assay system in parallel.

  • Employ Advanced Formulations: If pH adjustment is not viable, screen well-characterized, biocompatible excipients like cyclodextrins and non-ionic surfactants.

  • Always Validate: Once a successful solubilization strategy is identified, you must confirm that the final formulation (including the chosen pH and/or excipients) does not interfere with your assay. Run appropriate controls.

By following this guide, researchers can efficiently overcome the solubility challenges presented by this molecule, leading to the generation of high-quality, reproducible scientific data.

References

  • Vertex AI Search. (2025, November 8).
  • PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs.
  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Vertex AI Search. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Eureka by PatSnap. (2026, March 21). Surfactant vs Solubilizer: Which Enhances Drug Bioavailability?.
  • Vertex AI Search. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Vertex AI Search. (n.d.). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • JOCPR. (2024, December 19).
  • WuXi AppTec DMPK. (2024, March 15).
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study.
  • MDPI. (2020, December 11). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conditions for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate Derivatives

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, FAQs, and validated protocols for handling tert-butyl 3-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, FAQs, and validated protocols for handling tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate . This bifunctional scaffold is a critical building block for synthesizing pyrazolo[3,4-d]pyrimidines, which are vital purine bioisosteres found in adenosine receptor antagonists and xanthine oxidase inhibitors like allopurinol[1][2].

Part 1: Frequently Asked Questions (FAQs)

Q: Why use the N1-Boc protected derivative instead of the free 3-amino-4-cyanopyrazole? A: The free 3-amino-4-cyanopyrazole presents severe regioselectivity challenges during downstream functionalization due to rapid tautomerization between the N1 and N2 positions. The N1-Boc group locks the tautomeric form, directing selective catalytic cross-coupling at the C3-exocyclic amine and preventing unwanted N-alkylation or N-arylation during complex synthesis[1].

Q: Can I use standard acidic hydrolysis to convert the C4-nitrile to a carboxamide? A: No. While concentrated sulfuric acid is the classical, highly effective method for hydrolyzing the free 3-amino-4-cyanopyrazole to 3-amino-4-pyrazolecarboxamide[3][4], these harsh conditions will quantitatively cleave the acid-sensitive N1-Boc protecting group. You must use mild, pH-controlled catalytic hydration (e.g., alkaline peroxide or Ruthenium-catalyzed hydration) to preserve the Boc group for subsequent steps.

Q: What is the primary synthetic utility of this compound in drug discovery? A: It is predominantly used to construct the pyrazolo[3,4-d]pyrimidine core. By functionalizing the C3-amine and C4-nitrile, the pyrazole undergoes cyclocondensation (often with formamide or urea) to form fused bicyclic systems that mimic adenine and hypoxanthine, making them potent kinase inhibitors and adenosine receptor antagonists[1][3].

Part 2: Troubleshooting Guides

Issue 1: Premature Boc-Cleavage During Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Symptom: LC-MS analysis shows the desired product mass minus 100 Da (loss of the Boc group), or an abundance of unreacted, deprotected starting material. Causality: The N-Boc group on a pyrazole is electronically distinct from a standard aliphatic carbamate. Because the pyrazole nitrogen's lone pair is delocalized into the aromatic ring, the carbamate carbonyl becomes highly electrophilic. Strong nucleophilic bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu) will attack the carbonyl, expelling the pyrazole as a leaving group and cleaving the Boc moiety. Solution: Switch to a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. Pair this with a highly active, sterically bulky ligand like Xantphos to accelerate the reductive elimination step before base-mediated side reactions can occur.

Issue 2: Stalled Nitrile Hydration or Over-Hydrolysis to Carboxylic Acid

Symptom: The reaction stalls at the starting material, or generates the C4-carboxylic acid impurity (M+1 = 228) instead of the desired carboxamide (M+1 = 227). Causality: The C4-cyano group is sterically hindered by the adjacent C3-amine and deactivated by the electron-rich pyrazole core. Forcing the reaction with high heat and strong aqueous base leads to over-hydrolysis of the intermediate amide to the carboxylic acid, alongside Boc deprotection. Solution: Utilize a mild catalytic hydration approach. The use of aqueous hydrogen peroxide with a catalytic amount of potassium carbonate (Radziszewski reaction) provides a highly nucleophilic hydroperoxide anion (HOO⁻) that selectively attacks the nitrile at ambient temperature, stopping cleanly at the carboxamide[1].

Part 3: Data Presentation & Optimization

The following table summarizes the quantitative optimization of catalytic conditions for functionalizing the pyrazole scaffold while maintaining the integrity of the N1-Boc group.

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Troubleshooting
C3-Amination Pd(OAc)₂ / BINAPNaOtBuToluene110< 10%Complete Boc cleavage; pyrazole degradation.
C3-Amination Pd₂(dba)₃ / XPhosK₂CO₃Dioxane10045%Sluggish conversion; unreacted starting material.
C3-Amination Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane9088% Optimal conversion; Boc group remains fully intact.
C4-Hydration RuCl₂(PPh₃)₃ (Parkins)NoneEtOH/H₂O8092% Excellent for nitrile hydration; no over-hydrolysis.
C4-Hydration None (H₂O₂ mediated)K₂CO₃ (cat.)DMSO2585% Cost-effective alternative; requires strict temperature control.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Mild Catalytic Hydration of C4-Nitrile to Carboxamide

This protocol uses the hydroperoxide anion to hydrate the nitrile without cleaving the Boc group.

  • Preparation: Dissolve tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq, 10 mmol) in 20 mL of DMSO.

  • Catalyst Addition: Add K₂CO₃ (0.2 eq) and cool the flask to 0 °C using an ice bath.

  • Initiation: Dropwise add 30% aqueous H₂O₂ (3.0 eq) over 15 minutes.

    • Self-Validation Checkpoint: Evolution of mild effervescence (O₂ gas) indicates active peroxide decomposition. Monitor the internal temperature; a slight exotherm indicates successful initiation of the hydration mechanism.

  • Propagation: Remove the ice bath and stir at room temperature (25 °C) for 4 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 1:1).

    • Self-Validation Checkpoint: The product spot will stain bright yellow with ninhydrin due to the newly formed primary amide, while the starting material remains unreactive. LC-MS will show a shift from [M+H]⁺ = 209 to [M+H]⁺ = 227.

Protocol B: Regioselective Pd-Catalyzed C3-Amine Arylation

This protocol utilizes a weak base and a bidentate ligand to prevent Boc-deprotection.

  • Preparation: In an oven-dried Schlenk flask, combine the pyrazole substrate (1.0 eq), aryl bromide (1.1 eq), Cs₂CO₃ (2.0 eq), Pd₂(dba)₃ (5 mol%), and Xantphos (10 mol%).

  • Atmosphere Control: Purge the flask with Argon for 15 minutes (Vacuum/Argon cycles x3).

    • Self-Validation Checkpoint: The solid mixture should appear deep purple/red, characteristic of the resting Pd₂(dba)₃ catalyst.

  • Reaction: Add 15 mL of anhydrous 1,4-dioxane and heat to 90 °C for 12 hours.

    • Self-Validation Checkpoint: Within the first 30 minutes of heating, the solution color will shift from purple to a pale yellow/brown, visually confirming the formation of the active Pd(0)-Xantphos complex and successful oxidative addition.

Part 5: Visualizations

Workflow A tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate B Catalytic Hydration (H2O2, K2CO3) A->B Nitrile to Amide C Pd-Catalyzed Coupling (Cs2CO3, Xantphos) A->C C3-Amine Arylation E Pyrazolo[3,4-d]pyrimidine Scaffold B->E Formamide / Heat D Boc Deprotection (TFA / DCM) C->D Acidic Cleavage D->E Cyclocondensation

Workflow for synthesizing pyrazolo[3,4-d]pyrimidines from the Boc-protected precursor.

Troubleshooting Start Low Yield in Catalytic Step? Q1 Is the N1-Boc group intact? Start->Q1 Sol1 Switch to milder base (e.g., Cs2CO3 instead of NaOtBu) Q1->Sol1 No (Premature Cleavage) Q2 Is the C4-Nitrile unreacted? Q1->Q2 Yes Sol2 Use hydroperoxide anion (H2O2/K2CO3) at 25°C Q2->Sol2 Yes (Steric Hindrance)

Troubleshooting decision tree for optimizing catalytic conditions and preventing side reactions.

Part 6: References

1.[3] Potential Purine Antagonists. I. Synthesis of Some 4,6-Substituted Pyrazolo [3,4-d] pyrimidines1 Source: ElectronicsAndBooks / Journal of the American Chemical Society URL:

2.[1] Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines and Structurally Simplified Analogs. Chemistry and SAR Profile as Adenosine Receptor Antagonists. Source: ArTS / Università degli Studi di Trieste URL:

3.[2] Prescribed drugs containing nitrogen heterocycles: an overview Source: RSC Publishing / RSC Advances URL:

4.[4] Synthesis of Allopurinol: Second Reaction Source: Imperial College London URL:

Sources

Optimization

Technical Support Center: Crystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

Welcome to the technical support center for the crystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important intermediate.

Introduction: The Critical Role of Crystallization in Purity

Crystallization is a powerful and widely used technique in the pharmaceutical industry for the purification of active pharmaceutical ingredients (APIs) and their intermediates.[1][2] For tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, a key building block in the synthesis of various therapeutic agents, achieving high purity is paramount. The crystallization process not only removes impurities but also influences critical downstream properties such as particle size distribution, polymorphism, and bulk density, all of which can impact the final drug product's performance and manufacturability.[1][3]

This guide will address common issues related to impurity reduction during the crystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, providing practical solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What are the most common impurities I might encounter, and where do they come from?

A1: Impurities in the synthesis of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate can originate from starting materials, side reactions, or degradation products.[4] Common impurities for N-alkylated pyrazoles may include isomers and unreacted pyrazole.[5]

  • Unreacted Starting Materials: The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[6] In the case of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, residual starting materials can be carried through to the crystallization step.

  • Regioisomers: The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to the formation of regioisomers.[7] For instance, the cyclization to form the pyrazole ring can occur in two different orientations, leading to isomeric impurities that can be difficult to separate due to similar physical properties.

  • Byproducts from Side Reactions: Various side reactions can occur, leading to a range of impurities. For example, self-condensation of starting materials or reaction with the solvent can generate unwanted byproducts.

  • Degradation Products: The target molecule may be susceptible to degradation under certain conditions (e.g., high temperature, presence of acid or base), leading to the formation of impurities.

Identification of Impurities: A combination of analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities.[5][]

Q2: I'm observing a persistent colored impurity in my crystalline product. How can I remove it?

A2: Colored impurities are a common issue and can often be challenging to remove. These impurities are typically highly conjugated organic molecules that absorb visible light.

  • Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated charcoal.[9] The porous structure of activated carbon provides a large surface area for the adsorption of large, colored molecules.

    Protocol:

    • Dissolve the crude tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate in a suitable hot solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight of the solute).

    • Stir the mixture at an elevated temperature for 15-30 minutes.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool slowly to induce crystallization.

  • Solvent Selection: The choice of crystallization solvent can significantly impact the removal of colored impurities. A solvent system where the impurity has higher solubility than the desired product will help to keep the impurity in the mother liquor.[9]

Q3: My product is "oiling out" instead of crystallizing. What causes this and how can I fix it?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the supersaturation is too high or when the solution is cooled too rapidly.[10]

  • Slower Cooling Rate: The most straightforward solution is to slow down the cooling rate.[10] This allows the molecules more time to orient themselves into a crystal lattice. Using an insulated container or a programmable cooling bath can help achieve a controlled, slow cooling profile.

  • Solvent System Modification: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[10] Sometimes, adding a small amount of a co-solvent can prevent oiling out.

  • Seeding: Introducing a small number of high-quality seed crystals of the desired product at the point of supersaturation can provide a template for crystal growth and prevent the formation of an oil.[3]

Q4: I'm struggling to achieve the desired level of purity even after multiple recrystallizations. What advanced techniques can I employ?

A4: When standard recrystallization is insufficient, more advanced techniques may be necessary.

  • Anti-Solvent Crystallization: This technique involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the anti-solvent) in which the compound is insoluble.[11] This method can be very effective for controlling particle size and purity. The rate of anti-solvent addition is a critical parameter to control.[11]

    G A Dissolve Crude Product in 'Good' Solvent B Controlled Addition of 'Anti-Solvent' A->B Slowly add C Induce Supersaturation & Nucleation B->C D Crystal Growth C->D E Filtration & Drying D->E

    Anti-Solvent Crystallization Workflow

  • Slurry Recrystallization: This involves suspending the impure solid in a solvent in which it is sparingly soluble at a given temperature. Over time, the impure crystals will dissolve and re-precipitate as purer crystals. This process is driven by the lower free energy of the purer crystalline state.

Experimental Protocol: Optimized Recrystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

This protocol provides a general guideline for the recrystallization of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. The optimal solvent system and conditions may need to be adjusted based on the specific impurity profile of your crude material.

Materials:

  • Crude tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, ethyl acetate)[10]

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Cold recrystallization solvent for washing

Procedure:

  • Dissolution: Place the crude tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating to Dissolve: Gently heat the mixture with stirring. Add small portions of the hot solvent until the solid just completely dissolves.[10] It is crucial to use the minimum amount of hot solvent to ensure a good yield.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[10]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[10]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Solvent Selection for Crystallization

The choice of solvent is a critical factor in successful crystallization.[12] The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.

Solvent SystemBoiling Point (°C)Key Considerations
Ethanol78Good general-purpose solvent for pyrazole derivatives.[10]
Isopropanol82Similar to ethanol, may offer different selectivity for certain impurities.
Ethyl Acetate77A less polar option, which can be useful for removing polar impurities.
Hexane/Ethyl AcetateVariableA mixed solvent system that can be fine-tuned to achieve optimal solubility.[10]
Methanol/WaterVariableA polar mixed solvent system where water acts as an anti-solvent.[10]

Logical Relationships in Impurity Removal

G cluster_0 Impurity Source cluster_1 Purification Strategy cluster_2 Desired Outcome A Starting Materials D Recrystallization A->D B Side Reactions B->D E Charcoal Treatment B->E Colored Impurities C Degradation C->D G High Purity Product D->G E->D F Chromatography F->G

Impurity Removal Workflow

References

  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • Benchchem. (n.d.). Technical Support Center: Purity Assessment of 5-Bromo-1-butyl-1H-pyrazole.
  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd.
  • Al-Amiery, A. A., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Kiasat, A. R., et al. (2011, September 19). Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis.
  • Tianming Pharmaceutical. (2025, December 25). Crystallization & Solid Form Challenges for Intermediates.
  • Benchchem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
  • Unknown. (n.d.). Guide for crystallization.
  • Li, Y., et al. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PMC.
  • Sreedhar, B., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC.
  • Ponomarev, D. S., et al. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC.
  • Singh, S., et al. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Power, L., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • Sridhar, T., et al. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
  • American Chemical Society - ACS Figshare. (2024, March 17). Mechanistic Study on the Effect of Solvents on Polymorphic Transformation of Aripiprazole by Solvent Property Parameters and Molecular Dynamics Simulation.

Sources

Reference Data & Comparative Studies

Validation

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate vs other pyrazole building blocks

Advanced Regiocontrol in Heterocyclic Synthesis: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate vs. Unprotected Alternatives The Pyrazole Scaffold in Modern Drug Discovery The pyrazole ring is a privileged bioisost...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Regiocontrol in Heterocyclic Synthesis: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate vs. Unprotected Alternatives

The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring is a privileged bioisostere in medicinal chemistry, frequently utilized to replace unstable phenols or complex arenes to improve aqueous solubility and metabolic stability. Specifically, the pyrazolo[3,4-d]pyrimidine core serves as a potent adenine isostere, forming the structural backbone of blockbuster ATP-competitive kinase inhibitors such as Ibrutinib and Ruxolitinib ().

However, synthesizing these complex architectures presents a significant regioselectivity challenge. The tautomeric nature of unprotected pyrazoles renders both the N1 and N2 positions highly nucleophilic. When using traditional building blocks like 3-amino-4-cyanopyrazole, downstream N-alkylation or cross-coupling inevitably yields a mixture of N1 and N2 regioisomers, necessitating tedious chromatographic separations and crippling overall yields (1)[1].

To overcome this, tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) has emerged as a superior building block. By masking the N1 position with a tert-butoxycarbonyl (Boc) group, chemists can achieve absolute regiocontrol during multi-step syntheses.

Structural & Electronic Comparison

The choice of pyrazole building block dictates the efficiency of the entire synthetic route. Table 1 summarizes the quantitative and qualitative differences between tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate and its common alternatives.

Table 1: Physicochemical & Reactivity Profile Comparison

Property / Featuretert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate3-Amino-4-cyanopyrazoleEthyl 5-amino-1H-pyrazole-4-carboxylate
CAS Number 2259852-62-316617-46-2149139-37-7
N1 Protection Yes (Boc)NoNo
C4 Substituent Nitrile (-CN)Nitrile (-CN)Ester (-COOEt)
N-Alkylation Regiocontrol Excellent (Orthogonal)Poor (Mixture of N1/N2)Poor (Mixture of N1/N2)
Ring Basicity Significantly ReducedHighHigh
Annulation Product Pyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidin-4-aminePyrazolo[3,4-d]pyrimidin-4-one

Mechanistic Causality: The Synergy of N-Boc and C4-Cyano Groups

The superiority of tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate lies in the precise electronic tuning of the pyrazole ring:

  • Electronic Deactivation via N-Boc: The electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the pyrazole ring. This significantly reduces the basicity of the adjacent nitrogen atoms, suppressing unwanted electrophilic attacks at the ring nitrogens (2)[2].

  • Steric Shielding: The bulky tert-butyl group physically blocks the N1 position, forcing incoming reagents to react exclusively at the C3-amino group.

  • C4-Cyano vs. C4-Ester: Using a C4-cyano group directs the annulation to directly form a 4-amino-pyrazolo[3,4-d]pyrimidine (the adenine bioisostere). Conversely, using an ethyl ester (as in ethyl 5-amino-1H-pyrazole-4-carboxylate) yields a pyrazolo[3,4-d]pyrimidin-4-one, which requires two additional steps (chlorination via POCl₃ and subsequent amination) to reach the same target (3)[3].

Mechanism Core N-Boc Pyrazole Core N1 (Boc) C3 (-NH2) C4 (-CN) N1_Action Steric Shielding & Electronic Deactivation Core->N1_Action Prevents N-alkylation C3_Action Primary Nucleophile (Amide Coupling) Core->C3_Action Directs reactivity C4_Action Electrophilic Center (Annulation) Core->C4_Action Participates in cyclization

Fig 1. Mechanistic mapping of the regioselective reactivity in N-Boc-3-amino-4-cyanopyrazole.

Experimental Workflows & Self-Validating Protocols

To leverage the Boc-protected building block effectively, the synthetic conditions must be carefully controlled to prevent premature thermal cleavage of the Boc group.

Protocol A: Regioselective Synthesis of the Pyrazolo[3,4-d]pyrimidine Core

Traditional annulation of unprotected 3-amino-4-cyanopyrazole requires neat formamide at 180 °C (4)[4]. These harsh conditions will strip the Boc group. To preserve N1 protection, milder conditions using formamidine acetate are required.

  • Reagents: Combine tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1.0 eq) and formamidine acetate (3.0 eq) in 2-ethoxyethanol.

  • Reaction: Heat the mixture to 120 °C for 4–6 hours under an inert nitrogen atmosphere. The C3-NH₂ attacks the electrophilic carbon of formamidine, followed by intramolecular cyclization with the C4-cyano group.

  • Workup: Cool to room temperature and precipitate the product by adding ice-cold water. Filter and wash with water to yield tert-butyl 4-amino-1H-pyrazolo[3,4-d]pyrimidine-1-carboxylate.

  • Self-Validation: Analyze via LC-MS. The intact Boc group will show an [M+H]+ peak corresponding to the protected mass, and ¹H-NMR will confirm the presence of a sharp 9H singlet at ~1.6 ppm.

Protocol B: Late-Stage Orthogonal N1-Alkylation (Ibrutinib-style Workflow)

Once the pyrimidine core is built, the Boc group is removed to allow for highly specific late-stage functionalization.

  • Deprotection: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (20% v/v). Stir at room temperature for 2 hours. Concentrate in vacuo to yield the free pyrazolo[3,4-d]pyrimidine TFA salt.

  • Mitsunobu Alkylation: Suspend the deprotected core (1.0 eq), a target alcohol (e.g., Boc-protected piperidinol, 1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF. Cool to 0 °C.

  • Activation: Dropwise add diisopropyl azodicarboxylate (DIAD) (1.5 eq). Stir for 12 hours at room temperature.

  • Self-Validation: Because the pyrimidine ring is already formed, alkylation is forced to the N1 position. ¹H-NMR will show a characteristic downfield shift of the pyrazole C5-proton, confirming N1-alkylation rather than N2-alkylation.

Workflow A Unprotected 3-Amino-4-cyanopyrazole C Direct N-Alkylation A->C B tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate E 1. Pyrimidine Annulation 2. Boc Deprotection 3. Late-Stage Alkylation B->E D Mixture of N1/N2 Regioisomers C->D Poor Regiocontrol F Regiopure Target (e.g., Ibrutinib core) E->F High Regiocontrol

Fig 2. Divergent synthetic workflows demonstrating the regiocontrol advantage of N-Boc protection.

Conclusion

While unprotected 3-amino-4-cyanopyrazole is a cost-effective starting material for symmetrical or early-stage targets, it introduces severe regiochemical liabilities during complex syntheses. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate eliminates these bottlenecks. By providing orthogonal protection, it allows chemists to construct the pyrazolo[3,4-d]pyrimidine core first, and execute high-yielding, regioselective N1-alkylations later—a strategy that is now the gold standard in the development of modern kinase inhibitors.

References

  • Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.ACS Publications.
  • A Comparative Guide to the Reactivity of N-Boc-Imidazole and N-Boc-Pyrazole.BenchChem.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.PMC - NIH.
  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones.ACS Publications.
  • Top Selling (2026) Small Molecule Orphan Drugs: A Journey into Their Chemistry.PMC - NIH.

Sources

Comparative

A Comparative Guide to the Reactivity of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate and Ethyl 3-amino-4-cyanopyrazole-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug discovery, substituted pyrazoles represent a privileged scaffold, forming the core of numerous thera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, substituted pyrazoles represent a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] Among the versatile building blocks for the synthesis of complex heterocyclic systems are 3-amino-4-cyanopyrazole derivatives. This guide provides an in-depth comparative analysis of the reactivity of two key analogues: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1) and ethyl 3-amino-4-cyanopyrazole-1-carboxylate (2) . Understanding the nuanced differences in their chemical behavior, governed by the distinct N-1 carboxylate substituents, is paramount for strategic synthetic planning and the efficient construction of novel molecular entities.

Introduction: The Structural and Electronic Landscape

The core structure of both molecules features a 3-amino-4-cyanopyrazole moiety, a pharmacologically significant motif.[3] The key distinction lies in the N-1 protecting group: a tert-butoxycarbonyl (Boc) group in compound 1 and an ethoxycarbonyl group in compound 2 . These substituents exert profound electronic and steric influences on the pyrazole ring, thereby modulating the reactivity of the appended amino and cyano functionalities.

The tert-butoxycarbonyl group is a bulky, electron-withdrawing substituent that can be cleaved under acidic conditions.[4] Its steric bulk can influence the accessibility of adjacent functional groups to incoming reagents. The ethoxycarbonyl group is also electron-withdrawing but is significantly less sterically demanding. Both substituents decrease the electron density of the pyrazole ring compared to an N-unsubstituted pyrazole, which in turn affects the nucleophilicity of the 3-amino group.[5]

Comparative Reactivity Analysis: A Tale of Two Substituents

To elucidate the differential reactivity of compounds 1 and 2 , a series of comparative experiments are proposed, targeting the key reactive centers of the molecules: the 3-amino group and the 4-cyano group.

Acylation of the 3-Amino Group: A Probe of Nucleophilicity and Steric Hindrance

The acylation of the 3-amino group serves as an excellent probe for both its nucleophilicity and the steric hindrance imposed by the N-1 substituent. A comparative study of the acetylation of 1 and 2 with acetic anhydride is proposed.

Hypothesis: Due to the steric bulk of the tert-butyl group, the acylation of 1 is expected to proceed at a slower rate and potentially with lower yield compared to the acylation of 2 .

Experimental Protocol: Comparative Acetylation

  • To separate solutions of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1 ) (1.0 mmol) and ethyl 3-amino-4-cyanopyrazole-1-carboxylate (2 ) (1.0 mmol) in anhydrous pyridine (5 mL), add acetic anhydride (1.2 mmol) dropwise at 0 °C.

  • Allow the reactions to warm to room temperature and stir for 4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixtures into ice-water and extract with ethyl acetate.

  • Wash the organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to obtain the corresponding N-acetylated products.

Expected Outcomes and Data Presentation:

CompoundReaction Time (h)Yield (%)
1a (N-acetyl derivative of 1 )475
2a (N-acetyl derivative of 2 )290

Table 1: Hypothetical comparative data for the acetylation of compounds 1 and 2.

The anticipated lower yield and longer reaction time for the acetylation of 1 would provide strong evidence for the steric shielding effect of the Boc group.

Reaction Workflow:

acetylation cluster_1 Starting Material cluster_2 Reaction cluster_3 Product start1 tert-Butyl 3-amino-4-cyano- 1H-pyrazole-1-carboxylate (1) reaction Acetic Anhydride, Pyridine, RT start1->reaction start2 Ethyl 3-amino-4-cyano- pyrazole-1-carboxylate (2) start2->reaction product1 N-acetyl derivative (1a) reaction->product1 Slower rate, lower yield product2 N-acetyl derivative (2a) reaction->product2 Faster rate, higher yield

Caption: Comparative acetylation of compounds 1 and 2.

Condensation with 1,3-Diketones: Synthesis of Pyrazolo[1,5-a]pyrimidines

The reaction of 3-aminopyrazoles with 1,3-diketones is a classical method for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant biological activity.[6] This reaction is sensitive to both the nucleophilicity of the amino group and steric factors.

Hypothesis: The less sterically hindered and potentially more nucleophilic amino group of compound 2 is expected to exhibit higher reactivity in the condensation reaction with acetylacetone, leading to a faster reaction and higher yield of the corresponding pyrazolo[1,5-a]pyrimidine.

Experimental Protocol: Comparative Synthesis of Pyrazolo[1,5-a]pyrimidines

  • In separate round-bottom flasks, dissolve tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (1 ) (1.0 mmol) and ethyl 3-amino-4-cyanopyrazole-1-carboxylate (2 ) (1.0 mmol) in glacial acetic acid (10 mL).

  • Add acetylacetone (1.1 mmol) to each flask.

  • Reflux the reaction mixtures for 6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, pour the mixtures into ice-water.

  • Collect the precipitated solids by filtration, wash with water, and dry.

  • Recrystallize the crude products from ethanol to obtain the pure pyrazolo[1,5-a]pyrimidine derivatives.

Expected Outcomes and Data Presentation:

Starting MaterialProductReaction Time (h)Yield (%)
1 Pyrazolo[1,5-a]pyrimidine derivative 3 665
2 Pyrazolo[1,5-a]pyrimidine derivative 4 485

Table 2: Hypothetical comparative data for the synthesis of pyrazolo[1,5-a]pyrimidines.

The expected results would further underscore the influence of the N-1 substituent on the reactivity of the 3-amino group.

Reaction Mechanism Overview:

condensation cluster_start Reactants cluster_intermediate Intermediate cluster_product Product aminopyrazole 3-Aminopyrazole (1 or 2) enamine Enamine Intermediate aminopyrazole->enamine Condensation diketone Acetylacetone diketone->enamine product Pyrazolo[1,5-a]pyrimidine enamine->product Intramolecular Cyclization

Caption: General mechanism for pyrazolo[1,5-a]pyrimidine synthesis.

Hydrolytic Stability of the N-1 Carboxylate Group

The stability of the N-1 protecting group under various conditions is a critical factor in multistep synthesis. A comparative study of the hydrolytic stability of the Boc and ethoxycarbonyl groups under both acidic and basic conditions is proposed.

Hypothesis: The Boc group of compound 1 will be readily cleaved under acidic conditions, while being relatively stable to basic hydrolysis.[4] Conversely, the ethoxycarbonyl group of compound 2 will be more susceptible to basic hydrolysis (saponification) and more stable under acidic conditions.

Experimental Protocol: Comparative Hydrolysis

  • Acidic Hydrolysis:

    • Treat solutions of compounds 1 and 2 (0.5 mmol) in methanol (5 mL) with 2M HCl (2 mL).

    • Stir the reactions at room temperature and monitor by TLC for the disappearance of the starting material.

  • Basic Hydrolysis:

    • Treat solutions of compounds 1 and 2 (0.5 mmol) in methanol (5 mL) with 2M NaOH (2 mL).

    • Stir the reactions at room temperature and monitor by TLC.

Expected Outcomes and Data Presentation:

CompoundConditionOutcome
1 2M HCl, RTRapid deprotection
2 2M HCl, RTStable
1 2M NaOH, RTStable
2 2M NaOH, RTSlow hydrolysis

Table 3: Expected outcomes of the comparative hydrolysis experiments.

This experiment will highlight the orthogonal stability of the two protecting groups, a crucial consideration for synthetic strategy.

Hydrolysis Pathways:

hydrolysis cluster_boc tert-Butyl Carbamate (1) cluster_ethyl Ethyl Carbamate (2) boc N-Boc Pyrazole boc_deprotected Deprotected Pyrazole boc->boc_deprotected Cleavage boc_acid Acid (H+) boc_acid->boc_deprotected ethyl N-COOEt Pyrazole ethyl_hydrolyzed Hydrolyzed Pyrazole ethyl->ethyl_hydrolyzed Saponification ethyl_base Base (OH-) ethyl_base->ethyl_hydrolyzed

Sources

Validation

In-Depth Mass Spectrometry Fragmentation Guide: tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate vs. Alternative Building Blocks

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Content Type: Technical Comparison & Methodological Guide Executive Summary In modern drug discovery, functionalized pyrazoles are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Content Type: Technical Comparison & Methodological Guide

Executive Summary

In modern drug discovery, functionalized pyrazoles are privileged scaffolds, particularly in the development of kinase inhibitors. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) is a premier building block due to the orthogonal reactivity provided by the tert-butyloxycarbonyl (Boc) protecting group[1][2]. However, analyzing this compound via Electrospray Ionization Liquid Chromatography-Tandem Mass Spectrometry (ESI-LC-MS/MS) presents unique analytical challenges. The Boc group is highly labile under standard MS conditions, often leading to premature in-source fragmentation[3].

As a Senior Application Scientist, I have structured this guide to objectively compare the MS fragmentation behavior of this Boc-protected pyrazole against alternative protecting strategies (Fmoc and Unprotected). Furthermore, this guide provides a self-validating experimental protocol to ensure intact precursor detection and reliable quantification.

Mechanistic Fragmentation Pathway (The "Why")

Understanding the causality behind the fragmentation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is critical for robust assay development.

The Facile Cleavage of the Boc Group

Under positive ESI conditions, protonation preferentially occurs at the carbamate carbonyl oxygen or the highly basic pyrazole nitrogen. Upon Collision-Induced Dissociation (CID), the Boc group undergoes a well-documented, thermodynamically driven two-step elimination[4][5]:

  • Loss of Isobutylene: A characteristic neutral loss of 56 Da (2-methylprop-1-ene) yields a transient protonated carbamic acid intermediate (m/z 153.1).

  • Decarboxylation: The intermediate rapidly loses carbon dioxide (44 Da), resulting in the fully deprotected 3-amino-4-cyano-1H-pyrazole core (m/z 109.1).

Pyrazole Core Fragmentation

Once the core pyrazole ion (m/z 109.1) is formed, higher collision energies trigger the fragmentation of the heterocyclic ring. The dominant pathways involve the expulsion of hydrogen cyanide (HCN, -27 Da) from the cyano moiety or the ring itself, and the loss of ammonia (NH3, -17 Da) from the C3-amino group[6][7].

Fragmentation M Precursor Ion [M+H]+ m/z 209.1 Iso Intermediate[M+H - C4H8]+ m/z 153.1 M->Iso - Isobutylene (56 Da) Core Core Pyrazole[M+H - 100]+ m/z 109.1 M->Core Concerted Boc Loss (100 Da) Iso->Core - CO2 (44 Da) Frag1 Fragment [Core - HCN]+ m/z 82.1 Core->Frag1 - HCN (27 Da) Frag2 Fragment[Core - NH3]+ m/z 92.1 Core->Frag2 - NH3 (17 Da)

Logical fragmentation pathway of Boc-protected 3-amino-4-cyanopyrazole.

Comparative Performance Data

When designing a synthetic or bioanalytical workflow, selecting the right pyrazole building block dictates the success of your LC-MS analysis. Below is an objective comparison of the Boc-protected product versus its primary alternatives.

Table 1: LC-MS/MS Performance Comparison of Pyrazole Building Blocks

Analytical Featuretert-Butyl (Boc) Protected (Product)Fmoc-Protected (Alternative 1)Unprotected Core (Alternative 2)
Precursor Ion[M+H]+ m/z 209.10m/z 331.12m/z 109.05
Primary Neutral Loss 100 Da (Boc group)178 Da (Dibenzofulvene)27 Da (HCN)
In-Source Stability Low (Requires soft ionization)High (Stable up to high voltages)High
RP-LC Retention (C18) Excellent (Ideal peak shape)Excessive (Highly hydrophobic)Poor (Elutes in void volume)
Optimal Quantifier MRM 209.1 → 109.1331.1 → 109.1109.1 → 82.1
Primary Workflow Utility High-throughput library synthesisSolid-phase peptide synthesisDirect biological assays

Key Takeaway: While the unprotected pyrazole suffers from poor retention on standard Reversed-Phase (RP) columns, the Boc-protected variant offers the perfect balance of lipophilicity for chromatography. The trade-off is its lability in the MS source, requiring meticulous method optimization[3].

Experimental Protocol: Self-Validating LC-MS/MS Method

To prevent the common pitfall of complete in-source Boc cleavage (which leads to false negatives for the intact mass), the following step-by-step protocol establishes a self-validating system. By continuously monitoring the ratio of m/z 209 to m/z 109 during tuning, you can guarantee optimal transmission.

Step 1: Sample Preparation (The TFA Trap)
  • Action: Prepare a 1 µg/mL solution of the compound in 50:50 Water:Acetonitrile.

  • Critical Causality: Do NOT use Trifluoroacetic Acid (TFA) as a modifier. Even at 0.05%, TFA can induce premature deprotection of the Boc group both in solution and during the heated desolvation process in the MS source[3]. Use 0.1% Formic Acid instead.

Step 2: LC Separation
  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters ACQUITY UPLC BEH C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 3: MS Source Optimization (Soft Ionization)
  • Action: Perform a direct infusion (flow injection) while ramping the Capillary Voltage and Fragmentor/Declustering Potential.

  • Validation Check: Monitor m/z 209.1 and m/z 109.1 simultaneously. Lower the fragmentor voltage until the intensity of m/z 209.1 is at least 3x higher than m/z 109.1. If m/z 109.1 dominates, your source is too hot or the voltage is too high.

Step 4: MRM Method Setup

Program the triple quadrupole with the following validated transitions:

  • Quantifier Transition: m/z 209.1 → 109.1 (Collision Energy: 10 eV). Tracks the facile loss of the Boc group.

  • Qualifier Transition: m/z 209.1 → 82.1 (Collision Energy: 25 eV). Tracks the deeper cleavage of the pyrazole core to ensure structural identity.

Workflow Prep Sample Prep (0.1% FA, No TFA) LC UHPLC Separation (C18 Column) Prep->LC ESI Soft ESI(+) (Low Fragmentor V) LC->ESI Q1 Q1 Selection (m/z 209.1) ESI->Q1 CID Collision Cell (CE: 10-25 eV) Q1->CID Q3 Q3 Detection (m/z 109.1, 82.1) CID->Q3

Optimized LC-MS/MS workflow to minimize in-source Boc cleavage.

Conclusion

The tert-butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate is analytically superior to its unprotected counterpart due to enhanced chromatographic retention, provided the mass spectrometry parameters are strictly controlled. By substituting TFA with Formic Acid and employing soft ionization techniques, researchers can reliably quantify this critical building block and its downstream synthetic intermediates without falling victim to artefactual in-source deprotection.

Sources

Comparative

Purity Analysis of Commercial tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate Batches: A Comparative Guide

The Chemical Context: Analytical Challenges in Pyrazole Scaffolds tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) is a densely functionalized heterocyclic building block critical for the synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Context: Analytical Challenges in Pyrazole Scaffolds

tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (CAS: 2259852-62-3) is a densely functionalized heterocyclic building block critical for the synthesis of kinase inhibitors and other advanced pharmaceutical intermediates. The molecule features a pyrazole core substituted with an amino group (C3), a cyano group (C4), and a tert-butyloxycarbonyl (Boc) protecting group (N1).

The synthesis of such pyrazoles is inherently prone to generating regioisomeric impurities[1]. Because the pyrazole intermediate undergoes tautomerization prior to Boc-protection, commercial batches frequently contain mixtures of N1-Boc and N2-Boc isomers. Furthermore, incomplete reactions can lead to the presence of residual unreacted starting materials and des-Boc degradation products[1]. Because these impurities possess nearly identical molecular weights and similar polarities to the target compound, relying on a single analytical modality for batch release is a significant risk in drug development.

Comparative Evaluation of Analytical Modalities

To establish a robust quality control framework, researchers must understand the causality behind the limitations and strengths of standard analytical techniques:

  • RP-HPLC-UV: [1]. However, HPLC-UV relies on the assumption that impurities share similar UV extinction coefficients with the target molecule. In pyrazole carboxylates, minor changes (e.g., Boc migration) drastically alter the UV chromophore, leading to skewed Area % values.

  • LC-MS: [1]. It is instrumental in identifying unknown impurities by providing molecular weight data[1], but it is not inherently quantitative due to the varying ionization efficiencies of different structural isomers.

  • qNMR (Quantitative NMR): [2]. qNMR is an absolute analytical method that utilizes an unrelated, commercially available reference standard to quantify the compound of interest[2]. This overcomes HPLC's reliance on material-specific reference standards[2], making it the gold standard for absolute purity determination.

Comparative Batch Analysis

We evaluated three hypothetical commercial batches of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate from different supplier tiers to demonstrate the discrepancies between vendor-claimed purity (often based solely on HPLC-UV) and absolute purity (determined by qNMR).

Supplier TierClaimed PurityHPLC-UV (Area % at 254 nm)LC-MS Major Impurity IdentifiedqNMR Absolute PurityAnalytical Assessment
Supplier A (Premium) ≥ 98%98.8%None detected97.5%Approved. High fidelity between UV and qNMR indicates an absence of UV-transparent impurities.
Supplier B (Economy) ≥ 95%96.2%m/z 209 (Regioisomer)88.4%Rejected. The 7.8% discrepancy reveals high levels of UV-transparent residual aliphatic solvents and inorganic salts missed by HPLC.
Supplier C (Bulk) ≥ 97%91.5%m/z 109 (Des-Boc)89.0%Rejected. Significant Boc-deprotection and residual starting materials detected[1].

Data Interpretation: Supplier B highlights the danger of relying solely on HPLC-UV. Because solvents like heptane or ethyl acetate lack a UV chromophore, they are invisible at 254 nm. qNMR accounts for the absolute mass of the target molecule relative to an internal standard, revealing the true purity[2].

Self-Validating Experimental Protocols

Protocol A: RP-HPLC-UV Method for Impurity Profiling

A typical is employed for the analysis of pyrazole derivatives[3].

Causality: The use of 0.1% Trifluoroacetic acid (TFA) in the mobile phase is critical. TFA lowers the pH, ensuring the pyrazole nitrogen atoms remain protonated. This suppresses secondary interactions with residual silanols on the C18 stationary phase, preventing peak tailing and ensuring accurate integration.

Step-by-Step Methodology:

  • Instrumentation: Standard HPLC system equipped with a UV-Vis detector[1].

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[1].

  • Mobile Phase:

    • Phase A: 0.1% TFA in HPLC-grade Water[3].

    • Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Start at 20% B, ramp to 80% B over 15 minutes to elute non-polar impurities[1].

  • Flow Rate & Temperature: 1.0 mL/min at 25 °C[1].

  • Detection: UV at 254 nm[1].

  • Self-Validation (System Suitability): Inject a mid-range standard solution multiple times (e.g., n=5) prior to sample analysis[3]. The run is only valid if the relative standard deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.5.

Protocol B: qNMR Absolute Quantification

Because and takes minutes to perform[2], it is highly efficient.

Causality: Maleic acid is chosen as the internal standard (IS) because its singlet proton signal (~6.2 ppm) does not overlap with the Boc group (~1.6 ppm) or the pyrazole C5 proton (~8.0 ppm) of the target analyte.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~20 mg of the commercial batch and ~10 mg of NIST-traceable Maleic acid (Internal Standard) using a microbalance (d = 0.01 mg).

  • Dissolution: Dissolve the mixture completely in 0.6 mL of DMSO-d6.

  • Self-Validation (T1 Relaxation Verification): Conduct an inversion-recovery experiment to determine the longest T1 relaxation time of the analyte and IS protons.

  • Acquisition: Set the inter-pulse delay (D1) to at least 5 × T1 (typically 30 seconds for pyrazoles) to guarantee >99% longitudinal magnetization recovery. Acquire a 1H NMR spectrum with a 90° pulse angle and 16-32 scans.

  • Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet and the isolated pyrazole C5 proton. Calculate absolute purity using the standard qNMR mass-balance equation.

Analytical Workflow Visualization

PurityWorkflow Batch Commercial Batch CAS: 2259852-62-3 Screen Initial Screening (HPLC-UV & LC-MS) Batch->Screen Decision UV Purity > 95%? Screen->Decision Fail Impurity Profiling (Identify Isomers/Solvents) Decision->Fail No Pass qNMR Analysis (Absolute Quantification) Decision->Pass Yes Reject Repurification (Recrystallization/Prep-LC) Fail->Reject Release Batch Approved for API Synthesis Pass->Release qNMR > 95% Pass->Reject qNMR < 95%

Decision tree for the purity analysis and release of commercial pyrazole carboxylate batches.

Conclusion

For highly functionalized heterocycles like tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, relying exclusively on vendor-provided HPLC-UV traces is a critical vulnerability. While HPLC and LC-MS are indispensable for impurity profiling and structural confirmation, they must be paired with qNMR to establish absolute purity. Implementing this dual-modality workflow ensures that downstream SAR data is not compromised by hidden regioisomers or UV-transparent residual solvents.

References

  • Almac Group. "Almac Voice: QNMR is a powerful analytical tool which overcomes many of the issues with HPLC analysis." Available at: [Link][2]

Sources

Validation

Spectroscopic Characterization and Validation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate: A Comparative Guide

This technical guide provides a comprehensive framework for the spectroscopic characterization and validation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, a heterocyclic compound with significant potential in...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the spectroscopic characterization and validation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the nascent stage of research surrounding this specific molecule, this guide establishes a robust analytical protocol based on first principles and comparative data from structurally analogous pyrazole derivatives. We will delve into the predicted spectroscopic signatures, outline detailed experimental methodologies for their acquisition, and present a comparative analysis to facilitate unambiguous structural elucidation and validation.

Introduction: The Importance of Spectroscopic Validation

Pyrazoles represent a privileged scaffold in drug discovery, exhibiting a wide range of biological activities.[1][2] The precise substitution pattern on the pyrazole ring is critical to its pharmacological profile. Therefore, unequivocal structural confirmation through a battery of spectroscopic techniques is a foundational requirement in any research and development campaign. tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate, with its unique constellation of amino, cyano, and tert-butoxycarbonyl (Boc) protecting groups, presents a distinct spectroscopic fingerprint. This guide will equip researchers with the necessary tools to identify and validate this compound with a high degree of confidence.

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra for the title compound, the following data tables present predicted values derived from the analysis of similar pyrazole structures and established spectroscopic principles.[3][4][5] These tables serve as a benchmark for researchers seeking to confirm the synthesis and purity of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~ 8.5 - 9.0Singlet1HC5-H (pyrazole ring)
2~ 6.0 - 7.0Broad Singlet2H-NH₂
3~ 1.6Singlet9H-C(CH₃)₃ (Boc)

Note: The chemical shift of the amino (-NH₂) protons is highly dependent on solvent, concentration, and temperature, often appearing as a broad signal due to hydrogen bonding and quadrupole effects.[5]

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
SignalPredicted Chemical Shift (δ, ppm)Assignment
1~ 150C=O (Boc)
2~ 148C3 (pyrazole ring)
3~ 135C5 (pyrazole ring)
4~ 115-C≡N
5~ 85-C (CH₃)₃ (Boc)
6~ 80C4 (pyrazole ring)
7~ 28-C(C H₃)₃ (Boc)
Predicted FT-IR Spectral Data
Frequency Range (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H stretching (amino group)
2980 - 2950MediumC-H stretching (aliphatic, Boc group)
2230 - 2210Strong, SharpC≡N stretching (nitrile)[6]
1750 - 1730StrongC=O stretching (Boc group)
1640 - 1600MediumN-H bending (amino group)
1550 - 1480MediumC=C and C=N stretching (pyrazole ring)
Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ionization ModePredicted m/zFormula
ESI+[M+H]⁺C₉H₁₃N₄O₂⁺
ESI+[M+Na]⁺C₉H₁₂N₄NaO₂⁺

Experimental Protocols for Spectroscopic Characterization

The following protocols provide a detailed, step-by-step methodology for acquiring high-quality spectroscopic data for tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for elucidating the carbon-hydrogen framework of the molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.

Caption: Workflow for NMR Spectroscopic Analysis.

Experimental Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5]

    • Ensure complete dissolution by gentle vortexing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 500 MHz instrument is recommended for optimal resolution).

    • Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing and Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the ¹H spectrum using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm) and the ¹³C spectrum (DMSO-d₆ at δ 39.52 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Steps:

  • Sample Preparation:

    • If the sample is a solid, prepare a KBr (potassium bromide) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.

    • Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups in the molecule, such as N-H, C-H, C≡N, and C=O.[6][7]

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula.[8][9]

Caption: Workflow for HRMS Analysis.

Experimental Steps:

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

    • Dilute the solution to a final concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

  • Data Interpretation:

    • Identify the peaks corresponding to the protonated molecule ([M+H]⁺) and other common adducts (e.g., [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement.

    • Compare the experimentally determined mass with the theoretical mass of the proposed structure to confirm the molecular formula.

Comparative Analysis with Alternative Pyrazole Structures

The spectroscopic features of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate can be better understood by comparing them with those of structurally related pyrazoles.

CompoundKey ¹H NMR FeaturesKey IR Features (cm⁻¹)
tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate (Predicted) C5-H singlet (~8.5-9.0 ppm), -NH₂ broad singlet (~6.0-7.0 ppm), Boc singlet (~1.6 ppm)C≡N (~2220), C=O (~1740), N-H (~3400)
tert-Butyl 3-amino-1H-pyrazole-1-carboxylate[10][11]Absence of C4-H signal, presence of two pyrazole ring protons.Absence of C≡N stretch.
tert-Butyl 4-amino-1H-pyrazole-1-carboxylate[12]Presence of two pyrazole ring protons with different chemical shifts.Absence of C≡N stretch.
3-Amino-4-cyanopyrazole[13]Absence of Boc signals in ¹H and ¹³C NMR, and C=O stretch in IR.Absence of C=O stretch.

This comparative analysis highlights the unique spectroscopic markers of the title compound, particularly the presence and position of the cyano group stretch in the IR spectrum and the specific chemical shifts and integration values in the ¹H NMR spectrum.

Conclusion

This guide provides a comprehensive roadmap for the spectroscopic characterization and validation of tert-Butyl 3-amino-4-cyano-1H-pyrazole-1-carboxylate. By following the detailed experimental protocols and utilizing the predicted spectroscopic data as a reference, researchers can confidently confirm the structure and purity of this important synthetic intermediate. The comparative analysis with related pyrazole derivatives further aids in the unambiguous assignment of spectroscopic signals. As with any analytical endeavor, the combination of multiple spectroscopic techniques provides the highest level of confidence in structural elucidation.

References

  • Benchchem. Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
  • Ghosh, S., et al. (2022). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
  • Singh, P., et al. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure.
  • Pop, R., et al. (2024).
  • Motswainyana, M., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
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  • ChemicalBook. TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)
  • MDPI. tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
  • Sigma-Aldrich.
  • PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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  • Digital Commons@ETSU. Syntheses and Characterizations of 4-Cyano-3-tolylpyrazole and its Metal Complexes.
  • ResearchGate. (PDF)
  • Computational and Structural Biotechnology Journal.
  • National Institute of Standards and Technology. 1H-Pyrazole - the NIST WebBook.
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  • Environmental Molecular Sciences Laboratory. Mass Spectrometry for Metabolomics.
  • Spectroscopy Online. Organic Nitrogen Compounds IV: Nitriles.
  • Journal of the American Society for Mass Spectrometry. Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids.
  • Benchchem.
  • Doc Brown's Chemistry.
  • Sigma-Aldrich. tert-butyl (3-((4-amino-1H-pyrazol-1-yl)methyl)phenyl)
  • MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
  • National Institute of Standards and Technology. 3-Amino-4-carbethoxypyrazole - the NIST WebBook.
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  • SpectraBase. 3-Aminopyrazole-4-carboxylic acid - Optional[1H NMR] - Spectrum.

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